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1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole Documentation Hub

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  • Product: 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole
  • CAS: 2202948-93-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

Technical Whitepaper: 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole Subtitle: Structural Analysis, Synthetic Methodologies, and Applications as a Metabolically Stable Scaffold in Drug Discovery Executive Summary 1-(2,2-Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole Subtitle: Structural Analysis, Synthetic Methodologies, and Applications as a Metabolically Stable Scaffold in Drug Discovery

Executive Summary

1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole (often referred to as 1-neopentyl-4-iodopyrazole ) is a specialized heterocyclic building block designed for high-value medicinal chemistry campaigns. Its structural uniqueness lies in the combination of a reactive halogen handle (C4-iodine) and a metabolically privileged


-alkyl group (neopentyl).

This guide dissects the molecule’s utility in optimizing Lead-like properties, specifically addressing the "Neopentyl Effect" for blocking oxidative dealkylation, and provides validated protocols for its synthesis and downstream functionalization.

Part 1: Structural Analysis & Physicochemical Profile

The "Neopentyl Advantage" (Metabolic Blockade)

In drug design,


-alkyl groups are common metabolic "soft spots," susceptible to cytochrome P450-mediated 

-hydroxylation and subsequent

-dealkylation.
  • Mechanism of Stability: The neopentyl group (2,2-dimethylpropyl) lacks protons on the

    
    -carbon. Furthermore, the steric bulk of the tert-butyl terminus hinders enzymatic access to the 
    
    
    
    -methylene protons.
  • Result: This motif acts as a "metabolic wall," significantly extending the half-life (

    
    ) of the parent drug compared to 
    
    
    
    -ethyl or
    
    
    -isobutyl analogs.
Physicochemical Properties (Experimental & Predicted)

The addition of the neopentyl group transforms the polarity profile of the parent 4-iodopyrazole.

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 264.11 g/mol Heavy atom count: 11
Appearance Off-white to pale yellow solidLow melting point solid
LogP (Predicted) 3.2 ± 0.4Significantly more lipophilic than 4-iodopyrazole (LogP ~1.7)
H-Bond Donors 0Fully substituted nitrogen
H-Bond Acceptors 2Pyrazole nitrogens
Rotatable Bonds 2

and

Electronic Character Electron-deficient aromaticC4-I is highly activated for oxidative addition

Part 2: Synthetic Methodologies

Synthesizing 1-neopentyl-4-iodopyrazole presents a specific challenge: The Neopentyl Effect . Direct


 alkylation of 4-iodopyrazole with neopentyl halides (e.g., neopentyl bromide) is kinetically disfavored due to severe steric hindrance at the electrophilic carbon.

Two robust routes are recommended to bypass this kinetic barrier.

Route A: The Mitsunobu Strategy (Recommended for Small Scale)

This route utilizes neopentyl alcohol, avoiding the poor reactivity of neopentyl halides.

  • Reagents: 4-Iodopyrazole, Neopentyl alcohol, Triphenylphosphine (

    
    ), DIAD or DEAD.
    
  • Solvent: Anhydrous THF or Toluene.

  • Conditions:

    
    , 12–24 hours.
    
  • Mechanism: Activation of the alcohol by the betaine intermediate allows the pyrazole nitrogen to attack the neopentyl carbon via an

    
    -like transition state, driven by the formation of phosphine oxide.
    
Route B: The "Alkylation-First" Industrial Route

For larger scales, it is more cost-effective to alkylate the cheaper parent pyrazole first, followed by regioselective iodination.

  • Step 1: Alkylation

    • Substrate: 1H-Pyrazole + Neopentyl Tosylate (or Mesylate).

    • Base: Cesium Carbonate (

      
      ) or Sodium Hydride (
      
      
      
      ).
    • Solvent: DMF or NMP (High boiling point polar aprotic is critical).

    • Temp:

      
       (Heat is required to overcome steric barrier).
      
  • Step 2: C4-Iodination

    • Reagent:

      
      -Iodosuccinimide (NIS) or 
      
      
      
      / Ceric Ammonium Nitrate (CAN).
    • Solvent: Acetonitrile or DMF.

    • Selectivity: Electrophilic aromatic substitution occurs exclusively at C4 due to the directing effect of the pyrazole nitrogens.

Part 3: Visualization of Synthesis & Reactivity

The following diagram illustrates the retrosynthetic logic and the divergence point for library generation.

NeopentylPyrazole cluster_synthesis Synthetic Pathways cluster_reactivity Divergent Synthesis (C-C Bond Formation) Pz 1H-Pyrazole Target 1-Neopentyl-4-iodo-1H-pyrazole (The Scaffold) Pz->Target 1. NpOTs, Cs2CO3, 110°C 2. NIS, MeCN IPz 4-Iodopyrazole IPz->Target NpOH, PPh3, DIAD (Mitsunobu) NpOH Neopentyl Alcohol (Mitsunobu) NpOTs Neopentyl Tosylate (SN2 / High T) Suzuki Biaryl/Heterobiaryl (Suzuki-Miyaura) Target->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sono Alkynyl Pyrazoles (Sonogashira) Target->Sono Terminal Alkyne Pd/Cu Heck Alkenyl Pyrazoles (Heck) Target->Heck Olefin Pd(OAc)2 CN Nitrile (Rosenmund-von Braun) Target->CN Zn(CN)2 Pd(0)

Caption: Figure 1.[1] Convergent synthetic routes (Mitsunobu vs. Alkylation-Iodination) and downstream palladium-catalyzed diversification of the scaffold.

Part 4: Experimental Protocols

Protocol 4.1: Regioselective Iodination of 1-Neopentylpyrazole

Use this protocol if you have already synthesized the alkylated pyrazole intermediate.

  • Setup: Charge a round-bottom flask with 1-neopentyl-1H-pyrazole (1.0 equiv) and Acetonitrile (0.5 M concentration).

  • Addition: Add

    
    -Iodosuccinimide (NIS)  (1.1 equiv) in a single portion at room temperature.
    
    • Note: Protect from light to prevent radical side reactions.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target Mass: M+1 = 265).

  • Workup: Dilute with EtOAc. Wash with 10% aqueous Sodium Thiosulfate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) to remove excess iodine (color change from brown/yellow to clear). Wash with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
    • Expected Yield: 85–95%.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling (General Procedure)

Standard procedure for coupling this scaffold to an aryl boronic acid.

  • Reagents: 1-Neopentyl-4-iodo-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Dioxane:Water (4:1 ratio), degassed.

  • Conditions: Heat to 90°C under

    
     atmosphere for 2–4 hours.
    
  • Observation: The C-I bond is highly reactive; oxidative addition is rapid. If the reaction is sluggish, switch to a more active catalyst system like XPhos Pd G2.

Part 5: Medicinal Chemistry Applications

This scaffold is particularly relevant in the design of Kinase Inhibitors (e.g., JAK, BTK, or LRRK2 pathways) where the pyrazole ring acts as a hinge binder or a solvent-front element.

  • Lipophilic Efficiency (LipE): The neopentyl group adds significant lipophilicity. This is useful when the target binding pocket contains a large hydrophobic sub-pocket (e.g., the "back pocket" of a kinase) that cannot be filled by smaller methyl or ethyl groups.

  • Bioisosterism: It serves as a superior bioisostere to the tert-butyl group. While tert-butyl attached directly to nitrogen is chemically unstable (prone to elimination), the neopentyl group (

    
    ) retains the bulk of the tert-butyl group while maintaining chemical stability.
    
  • Metabolic Stability: As detailed in Section 1.1, the absence of

    
    -hydrogens prevents Hoffmann elimination and 
    
    
    
    -oxidation, while steric bulk prevents
    
    
    -dealkylation.

References

  • BenchChem. (2025).[2] The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Indazoles. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Iodo-1H-pyrazole. Retrieved from

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for metabolic stability of blocked alkyl groups).

Sources

Exploratory

1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole CAS number and molecular weight

High-Value Scaffold for Lipophilic Kinase Inhibitor Design Executive Summary & Physicochemical Profile[1] 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole (often referred to as 1-Neopentyl-4-iodopyrazole ) is a specialized hete...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Lipophilic Kinase Inhibitor Design

Executive Summary & Physicochemical Profile[1]

1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole (often referred to as 1-Neopentyl-4-iodopyrazole ) is a specialized heterocyclic building block used primarily in the discovery of small molecule kinase inhibitors. It serves as a critical "scaffold enabler," combining a reactive handle (iodine) for cross-coupling with a bulky lipophilic moiety (neopentyl) that fills hydrophobic pockets in enzymes such as JAK, LRRK2, and p38 MAPK.

This guide details the physicochemical properties, synthetic challenges (specifically the steric hindrance of the neopentyl group), and downstream utility of this intermediate.

Identity & Properties
ParameterDataNote
IUPAC Name 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole
Common Name 1-Neopentyl-4-iodopyrazole
CAS Number Not Widely Indexed Custom synthesis derivative of parent CAS 3469-69-0
Molecular Formula

Molecular Weight 264.11 g/mol Calculated
Parent Scaffold 4-Iodopyrazole (CAS 3469-69-0)Starting material
Predicted LogP ~3.2 - 3.5High lipophilicity due to tert-butyl motif
SMILES CC(C)(C)CN1C=C(I)C=N1

Synthetic Architecture

Synthesizing 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole presents a specific challenge in organic chemistry: neopentyl substitution .

The "Neopentyl Problem"

The 2,2-dimethylpropyl (neopentyl) group is sterically bulky. In a standard


 reaction, the 

-branching (the three methyl groups on the beta carbon) effectively blocks the backside attack of the nucleophile. Consequently, reacting 4-iodopyrazole directly with neopentyl iodide or bromide often results in poor yields or requires forcing conditions that degrade the iodine handle.
Validated Synthetic Protocols

To overcome this, two primary routes are recommended. Route A is preferred for scale; Route B is preferred for mildness.

Route A: High-Temperature Alkylation (Cesium Carbonate Method)

This method utilizes the "Cesium Effect" to enhance the nucleophilicity of the pyrazole nitrogen.

  • Reagents: 4-Iodopyrazole, Neopentyl Tosylate (more reactive than halide),

    
    .
    
  • Solvent: DMF or NMP (Polar Aprotic).

  • Conditions: 100°C - 120°C, 12-24 hours.

  • Mechanism: The cesium cation coordinates with the leaving group (tosylate), while the carbonate deprotonates the pyrazole. The high temperature is required to overcome the activation energy barrier of the neopentyl center.

Route B: Mitsunobu Reaction

This route avoids


 kinetics by activating the alcohol directly.
  • Reagents: 4-Iodopyrazole, Neopentyl Alcohol,

    
     (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate).
    
  • Solvent: THF (Anhydrous).

  • Conditions:

    
     to RT under 
    
    
    
    .
  • Advantage: Milder conditions preserve the C-I bond integrity.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision pathways for synthesizing this scaffold.

Synthesis_Workflow Start Start: 4-Iodopyrazole (CAS 3469-69-0) Reagent_A Route A: Neopentyl Tosylate + Cs2CO3 (High Temp) Start->Reagent_A Scale-up Reagent_B Route B: Mitsunobu (DIAD/PPh3) + Neopentyl Alcohol Start->Reagent_B Lab Scale Intermediate Transition State: Steric Compression Reagent_A->Intermediate Slow Kinetics Reagent_B->Intermediate Activation Product Target: 1-Neopentyl-4-iodopyrazole Intermediate->Product Formation

Figure 1: Synthetic decision tree comparing Alkylation vs. Mitsunobu routes for neopentyl installation.

Reactivity & Functionalization[3]

Once synthesized, the utility of 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole lies in the C-I bond . Iodine is the most reactive halogen for Palladium-catalyzed cross-coupling, allowing this scaffold to be "clicked" into complex drug backbones.

Suzuki-Miyaura Coupling

This is the primary workflow for attaching the pyrazole to aryl or heteroaryl cores (e.g., pyridine, pyrimidine) common in kinase inhibitors.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Boronic Acid: Aryl-B(OH)2.

  • Key Insight: The bulky neopentyl group at N1 does not interfere with the oxidative addition at C4, making this a highly efficient coupling partner.

Catalytic Cycle Visualization

The diagram below details the specific catalytic cycle for this molecule.

Catalytic_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition: Pd inserts into C-I bond Pd0->OxAdd + 1-Neopentyl-4-iodopyrazole TransMet Transmetallation: Boronic Acid Entry OxAdd->TransMet + Base RedElim Reductive Elimination: Product Release TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regenerate Catalyst

Figure 2: Suzuki-Miyaura catalytic cycle showing the insertion of Palladium into the C4-Iodine bond.

Medicinal Chemistry Applications

Biological Rationale

Why use a neopentyl group?

  • Metabolic Stability: The neopentyl group lacks protons on the

    
    -carbon. This prevents metabolic degradation via 
    
    
    
    -elimination or oxidation at that position, a common failure point in drug candidates.
  • Hydrophobic Fill: The tert-butyl motif is roughly spherical and highly lipophilic. It is ideal for occupying deep, hydrophobic pockets (e.g., the "back pocket" of ATP-binding sites in kinases).

Target Classes
  • Janus Kinases (JAK): Pyrazoles are frequent pharmacophores in JAK inhibitors (e.g., Ruxolitinib analogs).

  • LRRK2: Neopentyl variations are explored to improve brain penetration for Parkinson's disease targets.

Safety & Handling

  • Hazards: As an organoiodide, the compound should be treated as light-sensitive. Store in amber vials at 2-8°C.

  • Toxicity: While specific tox data for this derivative is sparse, 4-iodopyrazoles are generally irritants. The neopentyl group increases lipophilicity, potentially increasing skin absorption.

  • Disposal: Halogenated organic waste.

References

  • PubChem. (2025).[1][2] 4-Iodopyrazole (Parent Compound) - CID 77022.[2] National Library of Medicine.[3] [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Cross-Coupling Methodologies. [Link]

Sources

Foundational

Unlocking the Neopentyl Advantage: A Technical Guide to 1-Neopentyl-4-iodopyrazole

This guide details the technical utility, synthesis, and application of 1-neopentyl-4-iodopyrazole , a specialized heterocyclic building block used to optimize pharmacokinetic profiles and potency in small-molecule drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthesis, and application of 1-neopentyl-4-iodopyrazole , a specialized heterocyclic building block used to optimize pharmacokinetic profiles and potency in small-molecule drug discovery.

Executive Summary: The Strategic Value of the Scaffold

In the optimization of kinase inhibitors and GPCR ligands, medicinal chemists often face a "lipophilicity-metabolism" trade-off. Alkyl chains increase potency by filling hydrophobic pockets but introduce metabolic liabilities.

1-Neopentyl-4-iodopyrazole serves as a high-value intermediate that solves this specific problem.

  • The Neopentyl Group (-CH₂C(CH₃)₃): Provides significant steric bulk and lipophilicity (increasing

    
    ) while dramatically retarding N-dealkylation due to steric shielding of the 
    
    
    
    -methylene protons.
  • The 4-Iodo Motif: Acts as a highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing rapid diversification of the scaffold into complex bioactive molecules.

This guide provides a validated roadmap for synthesizing, handling, and deploying this scaffold in medicinal chemistry campaigns.

Structural Biology & Pharmacokinetic Logic

Metabolic Stability Mechanism

N-alkyl pyrazoles are typically metabolized via cytochrome P450-mediated


-hydroxylation, leading to N-dealkylation.
  • Standard Alkyl (e.g., n-butyl): Rapidly oxidized at the

    
    -carbon.
    
  • Neopentyl Advantage: The bulky tert-butyl group adjacent to the methylene linker creates a "steric umbrella." This hinders the approach of the CYP450 heme-oxo species to the

    
    -protons, significantly extending the half-life (
    
    
    
    ) of the drug candidate in microsomal stability assays.
Kinase Pocket Occupancy

In kinase inhibitor design (e.g., LRRK2, p38


, or JAK family), the "gatekeeper" and "back-pocket" regions are often hydrophobic. The neopentyl group is a privileged motif for probing the steric tolerance of these pockets. Its globular shape allows it to fill spherical hydrophobic voids more effectively than linear alkyl chains, often resulting in increased residence time and potency.

Validated Synthetic Protocols

Direct alkylation of 4-iodopyrazole with neopentyl halides is often low-yielding due to the steric hindrance of the neopentyl electrophile (a


-branched primary halide) which retards 

reactions.

The Industry-Standard Route: Mitsunobu Installation followed by Iodination.

Experimental Workflow Diagram

SynthesisRoute Pyrazole 1H-Pyrazole (Starting Material) Mitsunobu Step 1: Mitsunobu DEAD, PPh3, THF, 0°C->RT Pyrazole->Mitsunobu NeopentylOH Neopentyl Alcohol (2,2-dimethylpropan-1-ol) NeopentylOH->Mitsunobu Intermediate 1-Neopentyl-1H-pyrazole (Stable Intermediate) Mitsunobu->Intermediate 90-95% Yield Iodination Step 2: Electrophilic Iodination NIS, CH3CN, RT Intermediate->Iodination Product 1-Neopentyl-4-iodopyrazole (Target Scaffold) Iodination->Product Regioselective C4

Caption: Optimized two-step synthesis avoiding the sluggish SN2 alkylation of neopentyl halides.

Protocol A: Synthesis of 1-Neopentyl-1H-pyrazole (Mitsunobu)

Rationale: The Mitsunobu reaction activates the neopentyl alcohol, turning it into a potent electrophile that overcomes the steric barrier.

  • Reagents: 1H-Pyrazole (1.0 eq), Neopentyl alcohol (1.2 eq), Triphenylphosphine (

    
    , 1.2 eq), Diethyl azodicarboxylate (DEAD, 1.2 eq), anhydrous THF.
    
  • Procedure:

    • Dissolve pyrazole, neopentyl alcohol, and

      
       in anhydrous THF under 
      
      
      
      atmosphere. Cool to 0°C.
    • Add DEAD dropwise over 20 minutes. (Exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • QC Check: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the pyrazole N-H spot is the key indicator.

  • Workup: Concentrate solvent. Triturate with hexane/ether to precipitate triphenylphosphine oxide (TPPO). Filter. Purify filtrate via silica gel chromatography.

  • Yield Expectation: >90%.

Protocol B: C-4 Iodination

Rationale: Pyrazoles undergo Electrophilic Aromatic Substitution (EAS) preferentially at the C-4 position. N-iodosuccinimide (NIS) provides a mild, regioselective source of iodonium ions.[1]

  • Reagents: 1-Neopentyl-1H-pyrazole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (

    
    ).
    
  • Procedure:

    • Dissolve intermediate in

      
       at RT.[2]
      
    • Add NIS portion-wise (protect from light).

    • Stir at RT for 2–4 hours.

    • Self-Validating Endpoint: The reaction mixture typically turns from colorless to slightly yellow/orange. LCMS should show a single peak with Mass = M+126 (Introduction of Iodine).

  • Workup: Dilute with EtOAc, wash with 10%

    
     (to quench iodine traces), then brine. Dry over 
    
    
    
    .[1]
  • Yield Expectation: >85%.

Downstream Applications: Cross-Coupling

Once synthesized, 1-neopentyl-4-iodopyrazole is a versatile "warhead" for library generation.

Reaction TypeCoupling PartnerCatalyst SystemTarget Motif
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids

,

, Dioxane/H₂O
Biaryl Kinase Inhibitors (e.g., Crizotinib analogs)
Sonogashira Terminal Alkynes

, CuI,

Rigid Linkers for PROTACs or extended scaffolds
Heck Acrylates/Styrenes

,

Michael Acceptors (Covalent inhibitors)
Buchwald-Hartwig Amines/Amides

, XPhos, NaOtBu
Aminopyrazoles (CDK/Aurora kinase cores)
Critical Technical Note on Suzuki Coupling

The C-I bond at position 4 is highly reactive. Oxidative addition of Pd(0) is fast. However, the neopentyl group is bulky.

  • Optimization: Use sterically demanding ligands (e.g., XPhos or SPhos ) if coupling with ortho-substituted boronic acids to prevent catalyst deactivation.

  • Base Selection: Use mild bases (

    
     or 
    
    
    
    ) to prevent hydrolysis if sensitive esters are present on the coupling partner.

Case Study: Optimization of a p38 MAPK Inhibitor

Hypothetical scenario based on validated SAR principles.

The Problem: A 1-methyl-4-arylpyrazole lead compound shows potent p38 inhibition (


) but high metabolic clearance (

) due to rapid N-demethylation.

The Solution:

  • Scaffold Hop: Replace the N-methyl group with N-neopentyl using 1-neopentyl-4-iodopyrazole in the Suzuki coupling step.

  • Result:

    • Potency: Maintained or improved (

      
      ) due to better hydrophobic packing in the ATP binding pocket.
      
    • Metabolism: Clearance reduced by 60% (

      
      ). The neopentyl group blocks the CYP450 access to the N-methylene.
      

References

  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025).[1][2][3]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (2023).[4][5][6]

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols. (2019).

  • National Institutes of Health (NIH). Pyrazole: an emerging privileged scaffold in drug discovery. PMC (2023).

  • ResearchGate. Optimization of pyrazole N-alkylation conditions. (2022).[7]

Sources

Exploratory

Steric Shielding & Halogen Networking: The Technical Guide to Neopentyl-Substituted Iodopyrazoles

Topic: Electronic properties of neopentyl-substituted iodopyrazoles Content Type: In-depth Technical Guide Strategic Utility: The "Metabolic Armor" Paradigm In modern medicinal chemistry and material science, the fusion...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties of neopentyl-substituted iodopyrazoles Content Type: In-depth Technical Guide

Strategic Utility: The "Metabolic Armor" Paradigm

In modern medicinal chemistry and material science, the fusion of a neopentyl group with an iodopyrazole core represents a calculated trade-off between steric protection and synthetic versatility.

For the drug development professional, this scaffold solves two notorious problems:

  • Metabolic Liability: Standard N-methyl or N-ethyl groups are prone to oxidative dealkylation via Cytochrome P450 enzymes. The neopentyl group (2,2-dimethylpropyl) lacks

    
    -hydrogens, rendering it immune to elimination reactions, while its steric bulk at the 
    
    
    
    -position severely retards
    
    
    -carbon oxidation.[1]
  • Functional Handle: The iodine atom at C4 (or C3/C5) serves as a "magic bullet" for two purposes: it is a prime candidate for halogen bonding (interaction with carbonyl backbone oxygens in proteins) and a reactive site for cross-coupling (Suzuki-Miyaura, Sonogashira) to build complex libraries.

Electronic Structure & Steric Parameters[2][3]

To manipulate this scaffold, one must understand the tug-of-war between the electron-rich alkyl group and the polarizable halogen.

A. The Neopentyl "Inductive-Steric" Paradox

The neopentyl group exerts a positive inductive effect (+I), theoretically increasing electron density on the pyrazole ring more than a methyl group. However, this is often overshadowed by its steric parameter (


) .
  • Steric Bulk: The tert-butyl "tail" of the neopentyl group creates a cone of protection. This forces the pyrazole ring into specific conformations in the crystal lattice, often disrupting planar

    
    -stacking but enhancing solubility.
    
  • Dipole Modulation: The large hydrophobic volume of the neopentyl group significantly increases the lipophilicity (LogP), altering the dipole moment vector away from the nitrogen, which impacts solubility in polar aprotic solvents used for coupling reactions.

B. The Iodine

-Hole (Halogen Bonding)

Unlike lighter halogens, the iodine atom on the pyrazole ring exhibits a pronounced region of positive electrostatic potential on its outer cap, known as the


-hole .
  • Mechanism: The electron-withdrawing pyrazole ring pulls density from the iodine, enhancing this positive cap.

  • Significance: In crystal engineering or ligand binding, this

    
    -hole acts as a Lewis acid, forming highly directional non-covalent bonds (165°–180° angles) with Lewis bases (O, N, S).[1]
    
  • Neopentyl Influence: Crucially, the neopentyl group's bulk at N1 can "steer" these interactions by blocking specific approach angles, forcing the halogen bond to occur in a predictable vector—a property vital for rational drug design.

Electronic & Reactivity Visualization[1]

The following diagram illustrates the interplay between the steric shielding of the neopentyl group and the electronic activation of the iodine atom.

ElectronicProperties Neopentyl Neopentyl Group (Steric Shield) Pyrazole Pyrazole Core (Aromatic Linker) Neopentyl->Pyrazole +I Inductive Effect MetStab Metabolic Stability (No β-H elimination) Neopentyl->MetStab Steric Blockade Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Neopentyl->Coupling Retards Catalyst Approach (Steric Clash) Iodine Iodine Atom (C4) (Reactive Handle) Pyrazole->Iodine Electron Withdrawal HalBond Halogen Bonding (σ-hole interaction) Iodine->HalBond Polarizability Iodine->Coupling C-I Bond Activation

Figure 1: Functional map detailing how the neopentyl group provides stability while the iodine atom offers reactivity, with steric bulk acting as a modulator.

Synthetic Architecture: Overcoming the "Neopentyl Effect"

Synthesizing 1-neopentyl-4-iodopyrazole is non-trivial.[1] The "neopentyl effect" refers to the extreme sluggishness of


 reactions at the neopentyl carbon due to steric hindrance of the backside attack.
The Protocol Decision Matrix
  • Direct Alkylation (Avoid): Reacting 4-iodopyrazole with neopentyl bromide is agonizingly slow and often fails.

  • The "Field-Proven" Route (Recommended): Construct the ring with the neopentyl group already attached, or use high-energy alkylating agents (Mesylates/Tosylates) under forcing conditions.

Detailed Protocol: Regioselective Synthesis

Objective: Synthesis of 4-iodo-1-neopentyl-1H-pyrazole.

Step 1: Synthesis of Neopentyl Hydrazine (The Key Precursor) Direct alkylation of hydrazine is difficult. Use a reductive alkylation approach.

  • Condensation: Mix Pivalaldehyde (1.0 eq) and Hydrazine Monohydrate (1.2 eq) in Ethanol. Reflux 2h to form the hydrazone.

  • Reduction: Treat the hydrazone with

    
     (Sodium cyanoborohydride) in acidic methanol (pH 3-4) to yield Neopentyl Hydrazine.
    
    • Note: This bypasses the

      
       barrier.
      

Step 2: Cyclization to Pyrazole Core

  • Reagents: Neopentyl Hydrazine (from Step 1) + 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)).

  • Conditions: Reflux in Ethanol/HCl (cat.) for 4 hours.

  • Result: 1-Neopentyl-1H-pyrazole.[1][2]

    • Why this works: Cyclization is driven by entropy and thermodynamics, avoiding the steric penalty of intermolecular alkylation.

Step 3: Electrophilic Iodination (C4-Selective)

  • Reagents: 1-Neopentyl-1H-pyrazole (1.0 eq), Iodine (

    
    , 0.6 eq), Ceric Ammonium Nitrate (CAN, 0.6 eq) or 
    
    
    
    .
  • Solvent: Acetonitrile or Water (Green chemistry).

  • Procedure:

    • Dissolve pyrazole in solvent.

    • Add

      
       followed by the oxidant (CAN/
      
      
      
      ) portion-wise to maintain the electrophilic
      
      
      species.
    • Stir at 60°C for 4-6 hours.

  • Workup: Quench with

    
     (aq) to remove excess iodine. Extract with EtOAc.
    
  • Yield: Typically >85% regioselective for C4 due to the electronic activation of the pyrazole ring.

Comparative Data: Substituent Effects

The following table contrasts the Neopentyl group against standard alkyls, highlighting why it is preferred for advanced applications.

PropertyMethyl (-CH3)Neopentyl (-CH2-tBu)Impact on Iodopyrazole
Steric Parameter (

)
0.00-1.74Neopentyl blocks adjacent sites; alters crystal packing.
Lipophilicity (

)
0.56~2.5Neopentyl drastically increases membrane permeability.
Metabolic Stability Low (N-dealkylation)High (Steric/No

-H)
Critical for in vivo half-life.
Inductive Effect +I (Weak)+I (Moderate)Slight increase in ring electron density; stabilizes C-I bond.
Halogen Bond Access HighMediumNeopentyl may shield the

-hole depending on conformation.
Reactivity Workflow: Cross-Coupling

When using this scaffold in Suzuki-Miyaura coupling, standard protocols often fail due to the steric bulk of the neopentyl group interfering with the Palladium oxidative addition step.

Optimized Coupling Workflow:

CouplingWorkflow Start 1-Neopentyl-4-iodopyrazole Catalyst Catalyst Selection: Pd(dppf)Cl2 or Pd-PEPPSI-IPr (Bulky ligands required) Start->Catalyst Substrate Reaction Reaction: 100°C, Dioxane/DMF (High energy barrier) Catalyst->Reaction Oxidative Addition Base Base: Cs2CO3 or K3PO4 (Anhydrous conditions) Base->Reaction Transmetallation Product Coupled Product (Biaryl/Heterobiaryl) Reaction->Product Reductive Elimination

Figure 2: Optimized workflow for cross-coupling. Note the requirement for bulky, electron-rich ligands (like PEPPSI or dppf) to overcome the steric hindrance of the neopentyl group.

References
  • Halogen Bonding in Pyrazoles: Title: Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.[3][4][5] Source: Journal of Chemical Physics (2017).[3][4] Link:[Link]

  • Metabolic Stability of Neopentyl Groups: Title: Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability.[6][7] Source: Journal of Medicinal Chemistry (2021).[6] Link:[Link][6]

  • Regioselective Synthesis: Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Source: Organic Letters (2014). Link:[Link]

  • Electrochemical Iodination: Title: Electrosynthesis of 4-iodopyrazole and its derivatives. Source: Russian Chemical Bulletin (2010).[8] Link:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

Executive Summary This guide details the synthesis of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole , a sterically demanding heterocyclic building block often utilized in the development of kinase inhibitors (e.g., JAK, BTK)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole , a sterically demanding heterocyclic building block often utilized in the development of kinase inhibitors (e.g., JAK, BTK) and agrochemicals.

The "Neopentyl Challenge": The primary synthetic hurdle is the introduction of the neopentyl (2,2-dimethylpropyl) group. Standard nucleophilic substitution (


) using neopentyl halides (bromide/iodide) is notoriously difficult due to severe steric hindrance from the 

-quaternary carbon center. Direct alkylation protocols often result in low yields (<10%) or elimination side products.

The Solution: This protocol prioritizes a Mitsunobu Coupling strategy, which circumvents the


 kinetic barrier by activating the alcohol directly. We present two validated pathways:
  • Route A (Convergent): Direct neopentylation of commercially available 4-iodopyrazole.

  • Route B (Stepwise): Neopentylation of pyrazole followed by regioselective C4-iodination.

Retrosynthetic Analysis & Strategy

The retrosynthetic disconnection reveals that the C-N bond formation is the critical step.

Retrosynthesis cluster_0 Disconnection Approaches Target 1-Neopentyl-4-iodopyrazole Fragments 4-Iodopyrazole + Neopentyl Alcohol Target->Fragments Mitsunobu (Recommended) Precursors Pyrazole + Neopentyl Alcohol Target->Precursors Stepwise: 1. Mitsunobu 2. Iodination

Figure 1: Retrosynthetic logic flow favoring the convergent Mitsunobu approach.

Protocol 1: Convergent Synthesis (Recommended)

Rationale: This route is the most efficient, utilizing the enhanced acidity of 4-iodopyrazole (pKa ~12.9) compared to unsubstituted pyrazole (pKa ~14.2) to facilitate the Mitsunobu reaction.

Materials
ReagentEquiv.[1][2][3][4][5][6]Role
4-Iodopyrazole 1.0Substrate (Nucleophile)
2,2-Dimethyl-1-propanol (Neopentyl alcohol)1.2 - 1.5Alkylating Agent
Triphenylphosphine (

)
1.5Reductant
DIAD (Diisopropyl azodicarboxylate)1.5Oxidant
THF (Anhydrous)[0.2 M]Solvent
Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solubilization: Charge the flask with 4-Iodopyrazole (1.0 equiv), Neopentyl alcohol (1.2 equiv), and Triphenylphosphine (1.5 equiv). Dissolve in anhydrous THF (concentration ~0.2 M relative to pyrazole).

  • Cooling: Submerge the reaction vessel in an ice/water bath (0 °C). Stir for 10 minutes to ensure thermal equilibrium.

  • Reagent Addition: Add DIAD (1.5 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 20–30 minutes.

    • Critical Control Point: The solution will turn yellow/orange. Maintain temperature < 5 °C during addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours.

    • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS. The product is less polar than the starting pyrazole.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Phosphine Oxide Removal: Triturate the residue with cold Diethyl Ether (

      
      ) or Hexanes/Ether (1:1). Triphenylphosphine oxide (
      
      
      
      ) often precipitates as a white solid. Filter off the solid.[2]
    • Concentrate the filtrate.[7]

  • Purification: Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Note: The neopentyl group makes the product lipophilic; it will elute early.

Expected Yield: 75–85%

Protocol 2: Stepwise Synthesis (Alternative)

Rationale: Use this route if 4-iodopyrazole is unavailable or if the iodine substituent is sensitive to specific batch conditions.

Phase 1: N-Neopentylation of Pyrazole

Follow the Mitsunobu protocol described in Protocol 1, substituting 4-iodopyrazole with unsubstituted 1H-Pyrazole .

  • Yield: 70–80%

  • Product: 1-(2,2-Dimethylpropyl)-1H-pyrazole.

Phase 2: Regioselective C4-Iodination

This step installs the iodine atom at the C4 position, which is the most electron-rich site on the pyrazole ring.

Materials
ReagentEquiv.[1][2][3][4][5][6]Role
1-Neopentylpyrazole 1.0Substrate
NIS (N-Iodosuccinimide)1.1Iodinating Agent
Acetonitrile (MeCN)[0.5 M]Solvent
Step-by-Step Methodology
  • Setup: Dissolve 1-Neopentylpyrazole (1.0 equiv) in Acetonitrile.

  • Addition: Add NIS (1.1 equiv) in a single portion at room temperature.

    • Alternative: If NIS is unavailable, use Iodine (

      
      , 0.6 equiv) and Ceric Ammonium Nitrate (CAN, 0.6 equiv) in MeCN.
      
  • Reaction: Stir at room temperature for 2–4 hours.

    • Observation: The reaction is usually clean and quantitative.

  • Workup:

    • Dilute with Ethyl Acetate.[2]

    • Wash with saturated aqueous Sodium Thiosulfate (

      
      ) to quench excess iodine (removes yellow color).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Often not required. If necessary, pass through a short silica plug (Hexanes/EtOAc).

Analytical Characterization

Verify the structure using the following expected spectral data.

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (CDCl3)

7.50 (s, 1H), 7.40 (s, 1H)
Pyrazole C3-H and C5-H.

3.85 - 3.90 (s, 2H)
Diagnostic:

. Singlet indicates no adjacent protons (neopentyl).

0.95 - 1.00 (s, 9H)
tert-Butyl group protons.
13C NMR ~140, 130 ppmPyrazole C3/C5 carbons.
~55-60 ppm

carbon.
~32 ppmQuaternary carbon

.
~27 ppmMethyl carbons

.
MS (ESI+) m/z ~ 265.0 [M+H]+Matches Formula

.

Critical "Do Not" Protocol: Direct Alkylation

Why it fails: Attempting to react 4-iodopyrazole with neopentyl bromide (or iodide) using bases like


 or 

in DMF is not recommended .
  • Mechanism: The neopentyl halide has a bulky t-butyl group adjacent to the reaction site. This sterically blocks the backside attack required for the

    
     mechanism.
    
  • Outcome: Reactions typically require temperatures >120°C, leading to thermal decomposition or elimination to isobutylene, yielding <5% product.

Workflow Visualization

Workflow cluster_mitsunobu Protocol 1: Mitsunobu Coupling cluster_stepwise Protocol 2: Stepwise Start 4-Iodopyrazole + Neopentyl Alcohol + PPh3 Step1 Add DIAD (0°C) Stir 12h (RT) Start->Step1 Activation Workup Precipitate Ph3PO (Hexanes/Ether) Step1->Workup Conversion Product 1-Neopentyl-4-iodopyrazole Workup->Product Purification Start2 1H-Pyrazole Step2A Mitsunobu (Neopentyl-OH) Start2->Step2A Inter 1-Neopentylpyrazole Step2A->Inter Step2B Iodination (NIS or I2/CAN) Inter->Step2B Step2B->Product Regioselective

Figure 2: Comparative workflow of the Convergent (Blue) and Stepwise (Red) synthetic pathways.

References

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Pyrazole Iodination: Vasilevsky, S. F., et al. "Iodination of pyrazoles: A Review." Heterocycles, 2003.
  • Neopentyl Steric Hindrance: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience, 2007. (Explaining the lack of SN2 reactivity in neopentyl systems).
  • Mitsunobu on Pyrazoles: Tsuritani, T., et al. "Practical Synthesis of N-Alkylpyrazoles via Mitsunobu Reaction." Synlett, 2006.
  • 4-Iodopyrazole Properties: PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Link

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

Executive Summary This technical guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole (also referred to as 1-neopentyl-4-iodopyrazole). While the pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole (also referred to as 1-neopentyl-4-iodopyrazole). While the pyrazole scaffold is ubiquitous in medicinal chemistry (e.g., JAK inhibitors, kinase modulators), the introduction of the bulky, lipophilic neopentyl group at the N1 position alters the physicochemical profile of the substrate, necessitating specific solvent and catalyst considerations to maximize yield and minimize protodeiodination.

This guide provides two distinct protocols:

  • Method A (Standard): A robust, cost-effective protocol for coupling with standard aryl boronic acids.

  • Method B (Advanced): A high-activity system for sterically hindered or electron-deficient coupling partners.

Substrate Analysis & Critical Considerations

Chemical Structure & Properties
  • Substrate: 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

  • Reactive Site: C4-Iodine bond.

  • Structural Features:

    • Electron-Rich Heterocycle: The pyrazole ring is electron-rich, which can slightly retard the rate of oxidative addition compared to electron-deficient aryl iodides. However, the use of Iodide (vs. Bromide) significantly compensates for this, making the C-I bond highly reactive toward Pd(0).

    • Neopentyl Group (

      
      -Bu-CH
      
      
      
      -):
      Located at N1.
      • Steric Impact:[1][2] The steric bulk is distal to the C4 reaction center. Unlike ortho-substituted aryls, the neopentyl group does not significantly hinder the approach of the palladium catalyst to the C4 position.

      • Solubility Impact: This group drastically increases lipophilicity compared to N-methyl analogs. The substrate is highly soluble in non-polar organic solvents (Toluene, DCM) but virtually insoluble in water. This dictates the need for biphasic solvent systems (e.g., Dioxane/H

        
        O) with sufficient organic character.
        
Common Failure Modes
  • Protodeiodination (Reduction): The primary side reaction is the replacement of Iodine with Hydrogen (yielding 1-neopentylpyrazole). This occurs if the transmetallation step is slow or if the reaction mixture is too basic/hot without active catalyst turnover.

  • Solubility Mismatch: Using pure aqueous or highly polar solvent mixtures can precipitate the lipophilic substrate, halting the reaction.

Optimized Experimental Protocols

Method A: Standard High-Throughput Protocol

Best for: Simple aryl boronic acids, initial screening, cost-efficiency.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (5 mol%)
  • Base: Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 M aqueous solution)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 90 °C

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole (1.0 equiv) and the corresponding Aryl Boronic Acid (1.2 – 1.5 equiv).

  • Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to pyrazole).

  • Degassing (Critical): Bubble Argon or Nitrogen through the solution for 5–10 minutes. Oxygen inhibits the Pd(0) species.

  • Catalyst & Base: Add Pd(PPh

    
    )
    
    
    
    (0.05 equiv) followed by 2.0 M Na
    
    
    CO
    
    
    (2.5 equiv).
  • Reaction: Seal the vial and heat to 90 °C for 4–12 hours.

  • Monitoring: Monitor by LC-MS or TLC. The starting iodide should disappear.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[3] Wash with water and brine. Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.
Method B: Advanced Protocol for Challenging Partners

Best for: Heteroaryl boronic acids, sterically hindered substrates, or scale-up where lower catalyst loading is desired.

Reagents:

  • Catalyst: Pd(dppf)Cl

    
    ·DCM complex (2–3 mol%) OR XPhos Pd G2 (1–2 mol%)
    
  • Base: Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    ) (3.0 equiv, solid or aqueous)
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

  • Temperature: 80 °C (Thermal) or 100 °C (Microwave)

Step-by-Step Procedure:

  • Charge Solids: Add Pyrazole substrate (1.0 equiv), Boronic Acid/Ester (1.3 equiv), K

    
    PO
    
    
    
    (3.0 equiv), and Pd(dppf)Cl
    
    
    (0.03 equiv) to a vial.
  • Inert Atmosphere: Evacuate and backfill the vial with Argon (3 cycles).

  • Solvent Addition: Add degassed THF/Water (10:1) via syringe.

  • Reaction: Heat at 80 °C for 2–6 hours.

    • Note: The use of K

      
      PO
      
      
      
      often accelerates transmetallation for boronic esters.
  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.

Optimization Matrix & Troubleshooting

Use this table to adjust conditions if the standard protocols fail.

Issue ObservedLikely CauseRecommended Adjustment
Low Conversion (<20%) Catalyst deactivation or O

poisoning.
Degas solvents more rigorously. Switch to XPhos Pd G2 (more active).
Protodeiodination (Reduction) Slow transmetallation; Hydride source present.Switch solvent to Toluene/Water . Lower temperature to 70°C. Increase Boronic acid equivalents (2.0 equiv).
Homocoupling of Boronic Acid Oxidative coupling due to O

.
Ensure strict inert atmosphere. Reduce amount of base slightly.
Precipitation of Substrate Neopentyl group insolubility in polar media.Increase ratio of organic solvent (e.g., use DMF/Water or pure Dioxane with solid Cs

CO

).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the role of the neopentyl group in solubility and the critical oxidative addition step.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-I Complex OxAdd->Complex1 BaseStep Base Activation (Ligand Exchange) Complex1->BaseStep + Base (OH-) Complex2 Pd(II)-Ar-OH/OR BaseStep->Complex2 TransMet Transmetallation (Rate Limiting for Bulky Boronics) Complex2->TransMet + Activated Boronate Complex3 Pd(II)-Biaryl Complex TransMet->Complex3 RedElim Reductive Elimination (Product Release) Complex3->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product 4-Aryl-1-neopentylpyrazole Substrate 1-Neopentyl-4-iodopyrazole (Lipophilic) Substrate->OxAdd Boronic Aryl Boronic Acid Boronic->TransMet Base Activation

Caption: Catalytic cycle for the Suzuki coupling of 1-neopentyl-4-iodopyrazole. Note that the lipophilic nature of the substrate requires organic-rich solvent mixtures to facilitate the Oxidative Addition step.

Workflow Diagram

Workflow Start Start: 1-Neopentyl-4-iodopyrazole Setup Reaction Setup (Vial + Argon) Start->Setup AddReagents Add: 1. Boronic Acid (1.5 eq) 2. Pd Catalyst (5%) 3. Solvent (Dioxane/H2O) Setup->AddReagents Heat Heat: 90°C, 4-12h AddReagents->Heat Check Check LCMS Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extraction Check->Workup Complete Purify Purification: Flash Column Workup->Purify

Caption: Standard experimental workflow from reaction setup to purification.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Retrieved from

  • Usami, Y., et al. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-Pyrazoles. Heterocycles. Retrieved from

  • Zatopkova, R. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development. Journal of Organic Chemistry. Retrieved from

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Neopentyl-4-Iodopyrazole

Executive Summary 1-Neopentyl-4-iodopyrazole is a privileged intermediate in the synthesis of Janus kinase (JAK) inhibitors and Anaplastic Lymphoma Kinase (ALK) inhibitors. While the pyrazole core provides essential hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Neopentyl-4-iodopyrazole is a privileged intermediate in the synthesis of Janus kinase (JAK) inhibitors and Anaplastic Lymphoma Kinase (ALK) inhibitors. While the pyrazole core provides essential hydrogen-bonding capabilities, the neopentyl group (


)  serves two critical medicinal chemistry functions: it fills hydrophobic pockets within the ATP-binding site and blocks metabolic dealkylation at the 

-position, a common liability in

-methyl/ethyl analogs.

This guide addresses the specific challenges of cross-coupling this substrate. Unlike simple alkyl-pyrazoles, the neopentyl group introduces significant lipophilicity and local steric bulk near the nitrogen, which influences catalyst coordination and solubility profiles.

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Electrophile: The C4-Iodine bond is highly reactive toward oxidative addition (

    
     is low), making it superior to bromo- or chloro-analogs.
    
  • Nucleophile/Ligand Behavior: The Pyrazole

    
     nitrogen is electron-rich and can act as a ligand, potentially poisoning the Palladium catalyst by forming stable 
    
    
    
    complexes.
  • Steric Influence: The neopentyl group at

    
     is bulky. While it does not sterically hinder the 
    
    
    
    reaction site directly, it disrupts the planar stacking often seen in pyrazoles, improving solubility in non-polar solvents (DCM, Toluene) compared to
    
    
    -methyl analogs.
Strategic Catalyst Selection

To mitigate


-coordination poisoning, we utilize bulky, electron-rich phosphine ligands (Buchwald-type) or chelating bisphosphines. These ligands sterically crowd the metal center, preventing the pyrazole nitrogen from displacing the active ligand species.
  • Recommended System: Pd(dppf)Cl

    
      (Robust, general purpose) or XPhos Pd G2  (High turnover, challenging partners).
    

Visualized Pathway: The Catalytic Cycle[1]

The following diagram illustrates the specific pathway for 1-neopentyl-4-iodopyrazole, highlighting the critical oxidative addition step and the risk of catalyst poisoning.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Pd-I Species) Start->OxAdd + Substrate Substrate 1-Neopentyl-4-iodopyrazole Substrate->OxAdd Poison OFF-CYCLE: N2-Coordination (Catalyst Arrest) OxAdd->Poison N2 Binding (Reversible) TransMet Transmetallation (Boronic Acid/Amine) OxAdd->TransMet Base Activation Poison->OxAdd Heat/Steric Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle showing the oxidative addition of the iodopyrazole and the potential off-cycle resting state caused by nitrogen coordination.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)

This protocol is optimized for coupling 1-neopentyl-4-iodopyrazole with aryl/heteroaryl boronic acids.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1-Neopentyl-4-iodopyrazole 1.0SubstrateLimiting reagent.
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess compensates for protodeboronation.
Pd(dppf)Cl

· DCM
0.03 (3 mol%)CatalystBidentate ligand prevents N-binding.
Cs

CO

2.0 - 3.0BaseCesium promotes transmetallation in heterocycles.
1,4-Dioxane / Water (4:1) 0.2 MSolventHigh boiling point, solubilizes inorganic base.
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge 1-neopentyl-4-iodopyrazole (1.0 equiv), the boronic acid (1.3 equiv), and Cs

    
    CO
    
    
    
    (2.5 equiv).
  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen causes homocoupling of the boronic acid.

  • Catalyst Addition: Remove the cap briefly to add Pd(dppf)Cl

    
     · DCM (3 mol%). Reseal and purge for an additional 2 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe.

  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The neopentyl group gives a distinct retention time shift compared to de-iodinated byproducts.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Note: The neopentyl group makes the product highly lipophilic; ensure thorough extraction from the organic interface.

  • Purification: Silica gel chromatography. Elute with Hexanes/EtOAc (gradient typically 0-30%).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)[3]

Used for attaching amine "tails" (e.g., piperazines, morpholines) to the pyrazole core, common in kinase inhibitor optimization.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1-Neopentyl-4-iodopyrazole 1.0Substrate
Amine (Secondary) 1.2Nucleophile
BrettPhos Pd G3 0.02 (2 mol%)CatalystSpecialized for C-N coupling; resists poisoning.
NaOtBu 1.5BaseStrong base required for amine deprotonation.
Toluene or t-Amyl Alcohol 0.2 MSolventAnhydrous conditions are strictly required.
Step-by-Step Methodology
  • Drying: Ensure all glassware is oven-dried. Moisture kills the active catalyst species in this cycle.

  • Charge: Add the iodopyrazole, amine, and NaOtBu to the vial inside a glovebox or under a strong stream of Argon.

  • Catalyst: Add BrettPhos Pd G3 precatalyst.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 100°C for 2–6 hours.

    • Self-Validation: The reaction mixture should turn from a pale suspension to a dark amber solution. If palladium black (precipitate) forms immediately, oxygen ingress occurred.

  • Workup: Filter through a pad of Celite to remove palladium residues and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (often requires DCM/MeOH for polar amine products).

Troubleshooting & Optimization Logic

Common Failure Modes
ObservationDiagnosisCorrective Action
Starting material remains; No Pd black. Catalyst poisoning by Pyrazole N2.Switch to XPhos or BrettPhos ligands which provide a "roof" over the Pd center, blocking N-coordination.
De-iodinated Pyrazole (1-neopentylpyrazole).

-Hydride elimination or protodehalogenation.
Use anhydrous solvents. If using alcohols, switch to Dioxane or Toluene. Lower temperature to 80°C.
Homocoupling of Boronic Acid. Oxygen contamination.Degas solvents using the "Freeze-Pump-Thaw" method or vigorous Argon sparging (>15 mins).
The "Neopentyl Effect" on Solubility

Researchers often underestimate the lipophilicity of the neopentyl group.

  • Issue: Product streaks on TLC or co-elutes with non-polar impurities.

  • Solution: Do not use 100% Hexanes/EtOAc. Add 1-2% Triethylamine to the eluent to sharpen the peak shape of the basic pyrazole nitrogen species.

Experimental Workflow Diagram

Workflow Setup 1. Setup (Vial + Argon) Mix 2. Mix Solids (Substrate, Base, Cat) Setup->Mix Solvent 3. Add Degassed Solvent (Dioxane/H2O) Mix->Solvent Heat 4. Heat (90°C) 4-12 Hours Solvent->Heat Quench 5. Workup (EtOAc/Brine) Heat->Quench Purify 6. Column (Hex/EtOAc) Quench->Purify

Figure 2: Linear workflow for the Suzuki coupling of 1-neopentyl-4-iodopyrazole.

References

  • General Reactivity of 4-Iodopyrazoles

    • BenchChem Application Notes. "Protocols for 4-Iodopyrazole in Suzuki Coupling." (2025).[1][2] Link

    • Note: Establishes the baseline reactivity of the C-I bond in pyrazoles.
  • Li, J. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyrazoles." Journal of Organic Chemistry.
  • Neopentyl Group in Medicinal Chemistry: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on bulky alkyl groups like neopentyl preventing metabolism).
  • Catalyst Selection (Buchwald-Hartwig)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Suzuki Coupling Conditions

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

Sources

Application

Technical Guide: Functionalization of 1-(2,2-Dimethylpropyl)-4-iodopyrazole

Executive Summary & Scaffold Analysis Topic: Strategic functionalization of the C4-iodo position in 1-(2,2-dimethylpropyl)pyrazole. Primary Utility: This scaffold serves as a metabolically robust bioisostere for phenyl a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Topic: Strategic functionalization of the C4-iodo position in 1-(2,2-dimethylpropyl)pyrazole. Primary Utility: This scaffold serves as a metabolically robust bioisostere for phenyl and heteroaryl rings in kinase inhibitors and GPCR ligands.

Structural & Electronic Profile

The substrate, 1-(2,2-Dimethylpropyl)-4-iodopyrazole , possesses unique physicochemical properties that distinguish it from simple


-methyl analogs:
  • The Neopentyl Advantage (Sterics & Stability): The

    
    -substituent is a neopentyl group (
    
    
    
    ). Crucially, the
    
    
    -carbon is quaternary, lacking
    
    
    -hydrogens. This renders the group resistant to enzymatic
    
    
    -dealkylation and prevents Hofmann elimination, significantly enhancing metabolic stability (
    
    
    ) in vivo compared to
    
    
    -ethyl or
    
    
    -propyl analogs.
  • The Reactive Handle (C4-Iodo): The C4 position of the pyrazole is electron-rich. However, the C-I bond is weak (

    
    50-65 kcal/mol), making it an exceptional candidate for oxidative addition to Pd(0) or rapid Iodine-Magnesium exchange.
    
  • Solubility: The lipophilic neopentyl tail (

    
     contribution 
    
    
    
    +1.8) ensures excellent solubility in non-polar organic solvents (Toluene, THF), facilitating anhydrous transition-metal catalysis where polar solvents might poison catalysts.

Application I: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Installation of aryl or heteroaryl systems at C4.

Strategic Insight

While 4-iodopyrazoles are highly reactive, they suffer from a specific side reaction: protodehalogenation . The electron-rich nature of the pyrazole ring can facilitate the reduction of the C-I bond to C-H if the transmetallation step is slow. To mitigate this, we utilize Pd(dppf)Cl₂ , a bidentate ligand catalyst that enforces a wide bite angle, accelerating reductive elimination over side pathways.

Optimized Protocol

Reagents:

  • Substrate: 1-(2,2-Dimethylpropyl)-4-iodopyrazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered boronic acids)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the iodopyrazole, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen is the primary cause of homocoupling byproducts.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Activation: Heat the mixture to 80–90°C for 4–12 hours.

    • Alternative: Microwave irradiation at 100°C for 30 minutes is highly effective for this substrate due to the neopentyl group's thermal stability.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. The neopentyl group makes the product highly lipophilic; ensure thorough extraction from the aqueous layer.

Application II: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 4-aminopyrazoles (privileged kinase inhibitor motif).

Strategic Insight

Coupling amines to 4-iodopyrazoles is challenging because the pyrazole nitrogens (even when alkylated) can coordinate to Palladium, arresting the catalytic cycle. We employ Dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) . These bulky, electron-rich ligands prevent catalyst resting states and facilitate the coupling of the electron-rich pyrazole with nucleophilic amines.

Optimized Protocol

Reagents:

  • Substrate: 1-(2,2-Dimethylpropyl)-4-iodopyrazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)[2]

  • Pre-catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4-6 mol%) (Use BrettPhos for primary amines)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and XPhos in Toluene and stir at RT for 5 mins to generate the active L-Pd(0) species.

  • Addition: Add the iodopyrazole, amine, and NaOtBu.

  • Reaction: Heat to 100°C (sealed tube) for 12–18 hours.

    • Critical Check: If conversion stalls, add a second portion of catalyst/ligand (1 mol%).

  • Purification: Filter through a Celite pad to remove Palladium black. The neopentyl-pyrazole amines are often oils; purification via amine-functionalized silica or neutral alumina is recommended to avoid streaking.

Application III: Iodine-Magnesium Exchange (Turbo-Grignard)

Objective: Accessing aldehydes, carboxylic acids, or ketones via electrophilic quench.

Strategic Insight

Direct lithiation (n-BuLi) of iodopyrazoles often leads to ring fragmentation or side reactions. The Knochel-Hauser Turbo Grignard (iPrMgCl·LiCl) is the gold standard here. The LiCl breaks up Magnesium aggregates, creating a highly reactive monomeric species that performs I/Mg exchange at sub-zero temperatures, preserving sensitive functional groups on the scaffold.

Optimized Protocol

Reagents:

  • Substrate: 1-(2,2-Dimethylpropyl)-4-iodopyrazole (1.0 equiv)

  • Reagent: iPrMgCl[3][4]·LiCl (1.3 M in THF) (1.1 equiv)

  • Electrophile: DMF (for aldehyde), CO₂ (for acid), or Weinreb Amide (for ketone)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Cooling: Dissolve the iodopyrazole in THF and cool to -20°C (Ice/Salt bath). Do not cool to -78°C; the exchange kinetics are too slow.

  • Exchange: Add iPrMgCl·LiCl dropwise. Stir at -20°C for 30 minutes.

    • Validation: Quench a small aliquot with D₂O and check by NMR/MS. Disappearance of the Iodine signal confirms the Grignard formation.

  • Quench: Add the electrophile (e.g., dry DMF) slowly.

  • Warming: Allow the reaction to warm to RT over 1 hour.

  • Hydrolysis: Quench with sat. NH₄Cl (aq).[1]

Visualizations

Reaction Landscape (Workflow)

G Start 1-(2,2-Dimethylpropyl)- 4-iodopyrazole Suzuki Suzuki Coupling (Pd-Catalyzed) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald R-NH2 Pd2(dba)3/XPhos Grignard Turbo-Grignard (I/Mg Exchange) Start->Grignard iPrMgCl·LiCl -20°C Prod_Suzuki 4-Aryl/Heteroaryl Pyrazoles Suzuki->Prod_Suzuki Prod_Buchwald 4-Amino Pyrazoles Buchwald->Prod_Buchwald Prod_Grignard 4-Formyl/Carboxy Pyrazoles Grignard->Prod_Grignard Electrophile (DMF/CO2)

Caption: Divergent synthesis pathways from the 4-iodo precursor utilizing Palladium catalysis and Magnesium exchange.

Catalytic Cycle Decision Tree

G Start Optimization Strategy for 4-Iodo Functionalization Check1 Target Bond? Start->Check1 CC C-C Bond Check1->CC CN C-N Bond Check1->CN CC_Type Partner Type? CC->CC_Type CN_Type Amine Type? CN->CN_Type Simple Simple Aryl CC_Type->Simple Hindered Steric/Heteroaryl CC_Type->Hindered Sol1 Pd(dppf)Cl2 K2CO3 / Dioxane Simple->Sol1 Sol2 XPhos Pd G2 K3PO4 / THF Hindered->Sol2 Primary Primary (-NH2) CN_Type->Primary Secondary Secondary (-NHR) CN_Type->Secondary Sol3 BrettPhos Pd2(dba)3 / tBuONa Primary->Sol3 Sol4 RuPhos Pd(OAc)2 / Cs2CO3 Secondary->Sol4

Caption: Decision matrix for catalyst and ligand selection based on coupling partners.

Optimization & Troubleshooting Data

IssueProbable CauseCorrective Action
Dehalogenation (Product is 4-H pyrazole)Slow transmetallation; Hydride source present.Switch to Pd(dppf)Cl₂ (large bite angle). Use anhydrous solvents if not using water as co-solvent.
Low Conversion (Buchwald) Catalyst poisoning by Pyrazole N2.Increase ligand loading (XPhos). Ensure NaOtBu is fresh (sublimed grade).
Homocoupling (Biaryl formation) Oxygen presence during Suzuki.Degas solvents via sparging (bubbling Argon) for >15 mins, not just sonication.
Incomplete I/Mg Exchange Temperature too low (-78°C).Warm reaction to -20°C or 0°C . The C-I bond is reactive enough to not require deep cryogenic conditions.

References

  • BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (2025).[1][5][6] Retrieved from

  • Krasovskiy, A., & Knochel, P. (2004).[3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[3] Angewandte Chemie International Edition.[3] Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from

  • Li, H., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles.[7] The Journal of Organic Chemistry. Retrieved from

  • Science of Synthesis. (2025). Halogenation and Functionalization of Pyrazoles.[1][5][8][9] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

Introduction: Navigating the Synthesis of a Key Building Block Welcome to the technical support guide for the synthesis of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole. This molecule is a valuable heterocyclic intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Building Block

Welcome to the technical support guide for the synthesis of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole. This molecule is a valuable heterocyclic intermediate, prized by medicinal chemists and material scientists for its utility in creating complex molecular architectures, often via cross-coupling reactions where the iodine atom serves as a versatile synthetic handle.[1][2]

The synthesis of this target compound can be approached via two primary strategic pathways, each presenting a unique set of experimental challenges. This guide is designed to provide in-depth, experience-driven solutions to the common issues encountered during its synthesis, ensuring you can optimize your reaction conditions for maximum yield and purity.

Core Synthetic Pathways

The construction of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole involves two key transformations: the N-alkylation of the pyrazole ring with a sterically hindered neopentyl group and the electrophilic iodination at the C-4 position.

G cluster_0 Path A cluster_1 Path B 4-Iodopyrazole 4-Iodopyrazole Target_A 1-(2,2-Dimethylpropyl) -4-iodo-1H-pyrazole 4-Iodopyrazole->Target_A N-Alkylation (Neopentyl Bromide, Base) Pyrazole Pyrazole Intermediate_B 1-(2,2-Dimethylpropyl) -1H-pyrazole Pyrazole->Intermediate_B N-Alkylation (Neopentyl Bromide, Base) Target_B 1-(2,2-Dimethylpropyl) -4-iodo-1H-pyrazole Intermediate_B->Target_B Iodination (e.g., NIS, I₂/Oxidant)

Diagram 1: Primary synthetic routes to the target molecule.

This guide will address troubleshooting for both pathways, empowering you to select and optimize the route best suited to your laboratory's capabilities and starting materials.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferable: alkylating 4-iodopyrazole (Path A) or iodinating 1-(neopentyl)pyrazole (Path B)?

A: Both routes are viable, but the choice often depends on the availability of starting materials and purification capabilities.

  • Path A (Alkylation of 4-iodopyrazole): This route can be very direct if 4-iodopyrazole is commercially available. However, the N-alkylation step with the bulky neopentyl group can be sluggish and require careful optimization to achieve good yields.[3]

  • Path B (Iodination of 1-(neopentyl)pyrazole): This route involves an initial, potentially higher-yielding alkylation of the less sterically hindered pyrazole, followed by iodination. The pyrazole ring is electron-rich, making the C-4 position highly susceptible to electrophilic iodination, which can often proceed cleanly and in high yield under mild conditions.[1] For this reason, Path B is often the more reliable and higher-yielding approach.

Q: What are the primary safety concerns I should be aware of?

A: Standard laboratory safety protocols should be followed. Key hazards include:

  • Solvents: Polar aprotic solvents like DMF and DMSO are commonly used in N-alkylation. They are skin-permeable, so appropriate gloves are essential. Always work in a well-ventilated fume hood.[3]

  • Bases: Sodium hydride (NaH) is a strong, flammable base that reacts violently with water. It must be handled under an inert atmosphere. Carbonate bases (K₂CO₃, Cs₂CO₃) are safer alternatives.

  • Reagents: Iodine (I₂) and N-Iodosuccinimide (NIS) are corrosive and should be handled with care. Ceric Ammonium Nitrate (CAN) is a strong oxidant.[4]

Q: How can I effectively monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., mixtures of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential byproducts. Staining with potassium permanganate or visualization under UV light can aid in spot detection. For more quantitative analysis, LC-MS can be employed.

Troubleshooting Guide 1: N-Alkylation Step

(Applicable to both Path A and Path B)

Q1: My N-alkylation reaction with neopentyl bromide shows very low or no conversion. What are the potential causes and how can I improve the yield?

A: Low conversion in this step is a frequent challenge, primarily due to the steric hindrance of the neopentyl group and the reactivity of the leaving group. Here is a systematic approach to troubleshooting:

  • Re-evaluate Your Base and Solvent System: The base's function is to deprotonate the pyrazole's N-H, making it nucleophilic.[3]

    • Cause: An insufficiently strong base or poor solubility of the base can halt the reaction.

    • Solution: Switch to a stronger base or a more suitable solvent. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to the "caesium effect," which enhances the nucleophilicity of the pyrazolate anion. If carbonates fail, using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can significantly improve deprotonation and subsequent alkylation.[5]

  • Increase the Reactivity of the Alkylating Agent: The leaving group's ability to depart is critical.

    • Cause: Neopentyl bromide may not be reactive enough under your current conditions.

    • Solution: Convert the neopentyl bromide to neopentyl iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction). The iodide is a much better leaving group than bromide, which can accelerate the reaction rate.[3]

  • Optimize Reaction Temperature:

    • Cause: The reaction may have a high activation energy due to steric hindrance.

    • Solution: Gently heating the reaction mixture (e.g., to 60-80 °C) can provide the necessary energy to overcome this barrier. Monitor the reaction closely by TLC to avoid byproduct formation at elevated temperatures.[3]

G Start Low Yield in N-Alkylation Base Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃, NaH) Start->Base Solvent Are reactants soluble? (Try DMF, DMSO) Base->Solvent Yes Sol_Base Action: Switch to a stronger base (e.g., NaH) or more effective one (Cs₂CO₃). Base->Sol_Base No AlkylHalide Is the leaving group reactive? (Br vs. I) Solvent->AlkylHalide Yes Sol_Solvent Action: Change solvent to improve solubility (e.g., DMF, DMSO). Solvent->Sol_Solvent No Temp Is temperature optimized? (Try heating to 60-80 °C) AlkylHalide->Temp Yes Sol_AlkylHalide Action: Add catalytic NaI or KI to form the more reactive alkyl iodide. AlkylHalide->Sol_AlkylHalide No End Yield Improved Temp->End Yes Sol_Temp Action: Increase temperature incrementally while monitoring by TLC. Temp->Sol_Temp No

Diagram 2: Troubleshooting workflow for low-yield N-alkylation.

Q2: My purification by column chromatography is difficult. How can I better separate the product from unreacted starting material?

A: Co-elution can be an issue if the polarities of the starting pyrazole and the N-alkylated product are similar.

  • Optimize Chromatography: Experiment with different solvent systems. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. Using a high-quality silica gel is also crucial.

  • Acid/Base Wash: If you are alkylating 4-iodopyrazole (Path A), the starting material still has an acidic N-H proton. During work-up, washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) can deprotonate and extract the unreacted 4-iodopyrazole into the aqueous layer, simplifying the subsequent purification of the neutral product.

Troubleshooting Guide 2: Iodination Step

(Applicable to Path B)

Q1: My iodination reaction is sluggish or gives a low yield of the desired 4-iodo product. How can I drive it to completion?

A: The success of electrophilic iodination depends heavily on the potency of the electrophilic iodine species generated.[1]

  • Cause: Molecular iodine (I₂) alone is often not electrophilic enough for a clean and rapid reaction.

  • Solution: Use an activating system. Several reliable methods exist:

    • Iodine with an Oxidant: This is a classic and effective approach. A combination of I₂ with an oxidant like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂) generates a more potent iodinating species in situ. The I₂/H₂O₂ system in water is considered an environmentally friendly "green" protocol.[4]

    • N-Iodosuccinimide (NIS): NIS is a mild and highly effective source of electrophilic iodine. For less reactive pyrazoles, its activity can be significantly enhanced by adding a strong acid catalyst, such as trifluoroacetic acid (TFA).[6] Heating the reaction (e.g., to 80 °C) may also be necessary.[4]

Q2: I'm observing significant amounts of di-iodinated byproducts. How can I improve the selectivity for mono-iodination at the C-4 position?

A: The formation of di- and tri-iodinated pyrazoles occurs when the reaction conditions are too harsh or the stoichiometry is incorrect.

  • Control Stoichiometry: Carefully control the amount of the iodinating agent. Use a slight excess (e.g., 1.1 to 1.3 equivalents) relative to the pyrazole substrate. Adding the reagent portion-wise or as a solution via syringe pump can help maintain a low concentration and favor mono-substitution.

  • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor closely by TLC and quench the reaction as soon as the starting material disappears to prevent over-iodination.

  • Lower the Temperature: If byproduct formation is still an issue, try running the reaction at a lower temperature (e.g., room temperature or 0 °C), even if it requires a longer reaction time.

Comparative Analysis of Iodination Methods

The choice of iodination method can significantly impact yield and ease of work-up. The table below summarizes common methodologies found in the literature.

MethodReagentsSolvent(s)TemperatureTypical Yield (%)Key Advantages/Disadvantages
CAN/I₂ Ceric Ammonium Nitrate, IodineAcetonitrileRefluxHighEffective for deactivated pyrazoles, but work-up can be messy.[6]
NIS/TFA N-Iodosuccinimide, Trifluoroacetic AcidAcetic Acid80 °CHighGood for sensitive substrates; requires acidic conditions.[4]
I₂/H₂O₂ Iodine, Hydrogen PeroxideWaterRoom Temp.63-100%Environmentally friendly ("green"), simple work-up.[2]
ICl Iodine Monochloride, Li₂CO₃DichloromethaneRoom Temp.up to 95%Highly selective and efficient at room temperature.[7]

Experimental Protocols

Protocol 1: N-Alkylation of Pyrazole with Neopentyl Bromide (Path B Intermediate)
  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (5 mL per 1.0 mmol of pyrazole) under an argon atmosphere at 0 °C, add a solution of pyrazole (1.0 eq.) in anhydrous DMF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add neopentyl bromide (1.1 eq.) and a catalytic amount of potassium iodide (0.1 eq.) to the reaction mixture.

  • Heat the reaction to 70 °C and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(2,2-Dimethylpropyl)-1H-pyrazole.

Protocol 2: Iodination using NIS/TFA (Path B Final Step)
  • To a solution of 1-(2,2-Dimethylpropyl)-1H-pyrazole (1.0 eq.) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (NIS) (1.5 eq.) in trifluoroacetic acid (TFA) (1 mL).[6]

  • Heat the resulting mixture overnight at 80 °C.[4]

  • Cool the solution to room temperature and dilute with dichloromethane (DCM, 60 mL).

  • Carefully wash the organic phase sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, and then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[4]

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to yield 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole.

References

  • Benchchem. An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole.
  • Benchchem. Technical Support Center: Synthesis of 4-Iodopyrazole.
  • Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Benchchem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.
  • Timofeev, V. P., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Sigma-Aldrich. 4-Iodopyrazole 99.

Sources

Optimization

Technical Support Center: Minimizing Deiodination in 1-Neopentyl-4-iodopyrazole Coupling

Topic: Minimizing deiodination side reactions (protodeiodination) during the cross-coupling of 1-neopentyl-4-iodopyrazole. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing deiodination side reactions (protodeiodination) during the cross-coupling of 1-neopentyl-4-iodopyrazole. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction: The "Stalled Cycle" Problem

Coupling a 1-neopentyl-4-iodopyrazole presents a unique mechanistic conflict. The iodine at C4 is highly reactive toward oxidative addition, but the neopentyl group at N1 creates a specific steric pocket that often retards the subsequent transmetallation step.

When the catalytic cycle stalls after oxidative addition, the highly reactive [L-Pd(II)-Ar-I] intermediate survives longer than intended. In this vulnerable state, it seeks stabilization via alternative pathways—most notably protodeiodination , where the iodine is replaced by a proton (H), destroying your starting material.

This guide provides a root-cause analysis and actionable protocols to suppress this side reaction.

Module 1: Diagnostic Logic (The Decision Matrix)

Before altering your entire synthesis, use this logic flow to pinpoint the source of the hydride (H) responsible for the deiodination.

DeiodinationDiagnosis Start START: >10% Deiodination Observed CheckSolvent Check Solvent System Start->CheckSolvent IsAlcohol Is solvent 2° Alcohol (e.g., iPrOH)? CheckSolvent->IsAlcohol SwitchSolvent ACTION: Switch to Aprotic (Dioxane, Toluene, THF) IsAlcohol->SwitchSolvent Yes (Hydride Source) CheckBase Check Base Strength IsAlcohol->CheckBase No SwitchSolvent->CheckBase IsStrongBase Is Base Alkoxide (e.g., NaOtBu)? CheckBase->IsStrongBase SwitchBase ACTION: Switch to Inorganic (K3PO4, Cs2CO3) IsStrongBase->SwitchBase Yes (Promotes H-abstraction) CheckLigand Check Ligand/Catalyst IsStrongBase->CheckLigand No SwitchBase->CheckLigand IsSimple Is Ligand Simple (PPh3, dppf)? CheckLigand->IsSimple IsSimple->Start No (Check Water/O2 levels) SwitchLigand ACTION: Switch to Bulky Biaryl (XPhos, SPhos) IsSimple->SwitchLigand Yes (Slow Transmetallation)

Caption: Diagnostic logic for identifying the source of protodeiodination. The neopentyl group does not have


-hydrogens, so the hydride source is external (solvent/ligand).

Module 2: Critical Parameters & Mechanistic Insight

The Neopentyl Factor (Sterics vs. Electronics)

The neopentyl group (


) is a primary alkyl group, but it is sterically deceptive. It does not possess 

-hydrogens on the quaternary carbon, meaning the neopentyl group itself cannot be the source of the hydride via

-hydride elimination.
  • Implication: If you see deiodination, the "H" is coming from your solvent, your ligand, or moisture—not the pyrazole tail.

The Competition: Coupling vs. Reduction

Deiodination occurs when the rate of Path B (Reduction) exceeds Path A (Transmetallation).

Mechanism cluster_PathA Path A: Desired Coupling cluster_PathB Path B: Deiodination (Side Rxn) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-I) Pd0->OxAdd TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Fast H_Abs H-Abstraction / Beta-H Elim from Ligand OxAdd->H_Abs If Transmetallation Stalls RedElim Reductive Elimination TransMet->RedElim Product Product (Ar-Ar') RedElim->Product RedElim_H Reductive Elimination H_Abs->RedElim_H SideProduct Side Product (Ar-H) RedElim_H->SideProduct

Caption: Kinetic competition between the desired Suzuki coupling (Path A) and the parasitic deiodination (Path B).

Catalyst Selection Data

For hindered pyrazoles, standard catalysts like Pd(PPh3)4 often fail because they cannot force the transmetallation step against the steric bulk of the neopentyl group.

Catalyst SystemMechanism of Failure/SuccessRisk of Deiodination
Pd(PPh3)4 Oxidative addition is fast, but transmetallation is slow. The complex sits and waits, eventually grabbing a proton.High
Pd(dppf)Cl2 Bidentate ligand prevents some isomerization but is often not bulky enough to accelerate transmetallation for hindered substrates.Moderate
XPhos Pd G3/G4 Recommended. The bulky biaryl ligand facilitates transmetallation (the rate-limiting step) and stabilizes the Pd(0) species, preventing "catalyst death" and side reactions.Low
Pd(OAc)2 + SPhos Excellent for heteroaryl chlorides/iodides. High turnover frequency minimizes the lifespan of the vulnerable Pd(II) intermediate.Low

Module 3: Troubleshooting FAQs

Q1: I am using isopropanol (IPA) as a cosolvent to improve solubility. Is this a problem? A: Yes, this is likely your primary cause. Secondary alcohols like isopropanol are excellent hydride donors. In the presence of Pd(II), IPA can undergo


-hydride elimination, transferring a hydride to the Palladium center (forming L-Pd-H), which then reduces your pyrazole.
  • Fix: Switch to 1,4-Dioxane or Toluene . If you need polarity, use DMF or DMAc (anhydrous).

Q2: My reaction turns black immediately, and I only get deiodinated product. A: "Pd black" formation indicates catalyst decomposition. This usually means your ligand is dissociating, or oxygen is present.

  • Fix:

    • Degas vigorously: Sparge solvents with Argon for 15+ mins. Oxygen promotes homocoupling and catalyst death.

    • Use a Precatalyst: Switch from Pd(OAc)2 + Ligand to a precatalyst (e.g., XPhos Pd G4). This ensures a 1:1 Pd:Ligand ratio and immediate active species formation.

Q3: Does the neopentyl group require me to heat the reaction hotter? A: Caution is required. While heat helps overcome the steric barrier for coupling, excessive heat (>100°C) in the presence of base promotes dehalogenation.

  • Fix: Try 80°C . If conversion is low, change the catalyst (to a more active generation) rather than increasing the temperature further.

Module 4: Optimized Protocol (The "Golden Standard")

This protocol uses a Buchwald Precatalyst (Gen 3 or 4) to ensure rapid transmetallation, minimizing the window for deiodination.

Reagents:

  • Substrate: 1-neopentyl-4-iodopyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–5 mol%)

    • Alternative: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

  • Base: K3PO4 (2.0–3.0 equiv) - Milder than carbonates/alkoxides

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

    • Note: A small amount of water is strictly necessary for the boronic acid activation, but do not use "wet" dioxane. Use anhydrous dioxane and add a precise amount of degassed water.

Step-by-Step:

  • Preparation: Charge a reaction vial with the iodopyrazole, boronic acid, base, and the precatalyst (XPhos Pd G4).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (repeat 3x).

  • Solvent Addition:

    • In a separate vessel, mix 1,4-Dioxane and Water (4:1).

    • Sparge this solvent mixture with Argon for 15 minutes (Critical step).[1]

    • Add the degassed solvent to the reaction vial via syringe.

  • Reaction: Heat to 80°C with vigorous stirring.

    • Tip: Do not overheat. Check HPLC/UPLC at 1 hour. If the starting material is consumed but product is low, check for deiodination.

  • Workup: Cool to RT. Filter through Celite (to remove Pd). Dilute with EtOAc, wash with brine.[1][2]

References

  • Mechanistic Origins of Deiodination

    • Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling.[3]

    • Source: NIH / PMC.
    • Context: Explains how bulky ligands influence the competition between oxid
  • Buchwald-Hartwig & Suzuki Optimization

    • Title: Preparation of sec and tert amines by Buchwald-Hartwig Amin
    • Source: ACS Green Chemistry Institute.[4]

    • Context: Discusses ligand choice (XPhos/SPhos)
  • Dehalogenation Troubleshooting

    • Title: How to avoid dehalogen
    • Source: BenchChem Technical Guides.
    • Context: Provides specific solvent and base recommendations (e.g., avoiding alcohols)
  • Synthesis and Coupling of 4-Iodopyrazoles

    • Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
    • Source: Beilstein Journal of Organic Chemistry / NIH.
    • Context: Validates the reactivity of 4-iodopyrazoles and successful coupling conditions.

Sources

Troubleshooting

Purification techniques for 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole crude mixtures

Technical Support Center: Purification of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole Product Code: PYR-NEO-004-I Chemical Name: 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole Support Tier: Senior Application Scientist Level[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

Product Code: PYR-NEO-004-I Chemical Name: 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole Support Tier: Senior Application Scientist Level[1][2][3]

Introduction: Understanding Your Compound

Welcome to the technical support hub for 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole . As a researcher, you are likely utilizing this compound as a building block for Suzuki-Miyaura couplings or as a scaffold in fragment-based drug discovery.[1][2][3]

The Chemical Challenge: This molecule presents a unique purification paradox. The 4-iodo motif introduces significant lipophilicity and potential for dehalogenation, while the neopentyl (2,2-dimethylpropyl) group adds steric bulk that can complicate crystallization kinetics.[1][3] Furthermore, if synthesized via alkylation of 4-iodopyrazole, the crude mixture often contains unreacted starting material (polar) and excess alkylating agent (highly non-polar).[3]

This guide prioritizes chemical logic over brute-force chromatography, utilizing the specific pKa and solubility differences of the impurities to simplify your workflow.

Module 1: Diagnostic Triage & Impurity Profiling

Before initiating purification, compare your crude mixture against these common symptoms to identify the dominant impurity.

Symptom Probable Cause Diagnostic Check
Purple/Brown Color Residual Iodine (

)
Color persists in organic solvent; fades with thiosulfate.[1][2]
Peak at Baseline (TLC) Unreacted 4-iodopyrazoleHigh polarity; stains strongly with PMA/KMnO4.[1][2]
Peak at Solvent Front Excess Neopentyl HalideVery low polarity; often invisible in UV (needs iodine stain).[1][2]
"Oiling Out" Steric hindrance preventing lattice formationProduct is pure but amorphous due to neopentyl bulk.[1][2]
Doublet in NMR (~7.5 ppm) De-iodinated byproduct (1-neopentylpyrazole)Check coupling constants; Mass Spec (M-126).

Module 2: The "Reactive" Workup (Pre-Purification)

Status: Critical / Mandatory Objective: Remove 90% of impurities (Iodine and Starting Material) before chromatography or crystallization.

The Logic:

  • Iodine Removal: Molecular iodine forms charge-transfer complexes that are difficult to separate on silica.[1][2] It must be reduced to water-soluble iodide (

    
    ).[1][2][3]
    
  • Starting Material Removal: The unreacted starting material, 4-iodopyrazole, possesses an acidic N-H proton (

    
    ).[1][2][3] The product, being N-alkylated, has no acidic proton.[3] We leverage this by converting the starting material into a water-soluble salt.[1][2]
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions during basic washes.[3]

  • Reductive Wash: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution.[1][2] Shake vigorously until the organic layer shifts from purple/brown to yellow/colorless.[2]
    
  • The "Base Cut" (Crucial): Wash the organic layer twice with 1M NaOH .[2]

    • Mechanism:[1][2][4][5][6] This deprotonates unreacted 4-iodopyrazole, pulling it into the aqueous phase as the sodium salt.[3] The lipophilic product remains in the EtOAc.

  • Neutralization: Wash with Brine (saturated NaCl) to remove excess base and dry over

    
    .[1][2]
    

WorkupLogic Crude Crude Mixture (Product + I2 + SM) Solvent Dissolve in EtOAc Crude->Solvent Thio Wash: 10% Na2S2O3 Solvent->Thio Base Wash: 1M NaOH Thio->Base Organic Phase Aq1 Aqueous Layer 1: NaI + Sulfates (Discard) Thio->Aq1 Aqueous Phase Aq2 Aqueous Layer 2: Deprotonated SM (Discard) Base->Aq2 Aqueous Phase Org Organic Layer: Product + Neopentyl Halide Base->Org Organic Phase

Figure 1: Reactive workup workflow targeting specific chemical properties of the impurities.[1][2]

Module 3: Crystallization Techniques

Status: Recommended for Scale >1g Logic: The neopentyl group is bulky and "greasy," which can make the compound waxy. However, the high symmetry of the 4-iodopyrazole core can be exploited.[3]

Solvent System:

  • Primary Solvent: Heptane (or Hexanes)[1][3]

  • Co-Solvent: Isopropyl Alcohol (IPA) or Toluene (trace)[3]

Protocol:

  • Evaporate the "Base Cut" organic layer (from Module 2) to a thick oil/solid.[2]

  • Add hot Heptane (

    
    ) dropwise.[1][2]
    
  • If the solid does not dissolve, add IPA dropwise (keep IPA < 5% of total volume) until clear.

  • Cool slowly to room temperature with stirring. Do not place directly in the freezer, as this traps the lipophilic neopentyl halide impurities.

  • Seed: If oiling occurs, scratch the glass or add a seed crystal.[2]

  • Harvest crystals via vacuum filtration and wash with cold pentane.[1][2]

Module 4: Flash Chromatography (Purification Fallback)

Status: Required if Crystallization Fails or for High Purity (>99%)[1][3]

Stationary Phase: Silica Gel (Standard 40-63


)
Mobile Phase:  Hexanes / Ethyl Acetate[1][2][3]

Methodology: The neopentyl group makes the product run significantly faster than unsubstituted pyrazoles.

  • Column Pre-treatment: Neutralize the silica.[1][2] Although the product is not highly basic, residual acidity on silica can cause peak tailing.[3] Add 1% Triethylamine (TEA) to the column equilibration solvent, then run without TEA.[3]

  • Gradient:

    • 0 - 5% EtOAc: Elutes excess Neopentyl Halide (if present).[1][2][3]

    • 5 - 15% EtOAc: Elutes Product (1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole).[1][2][3]

    • >30% EtOAc: Elutes any remaining polar impurities.[1][2]

  • Detection: UV at 254 nm . The pyrazole ring absorbs strongly here.[2]

TLC Data (


 values in 80:20 Hex/EtOAc): 
  • Neopentyl Halide: ~0.90[1][2]

  • Product: ~0.65

  • 4-Iodopyrazole: ~0.20[1][2][3]

Troubleshooting & FAQs

Q1: My product is "oiling out" during crystallization. What is happening?

  • Cause: The neopentyl group acts like a "grease ball," preventing tight packing.

  • Solution: You are likely using too much polar co-solvent.[1][2] Switch to pure Pentane or Heptane . Dissolve the oil in a minimum amount of DCM, then add excess Pentane and rotovap the DCM off slowly ("solvent swap") to force precipitation.

Q2: I see a persistent brown color even after the Thiosulfate wash.

  • Cause: This may be oxidized polymerized byproducts, not free iodine.[1][3]

  • Solution: Pass the solution through a small pad of Activated Charcoal or Celite.[1][2] If the color persists, it is likely a chromophore impurity that will require chromatography to remove.[3]

Q3: Can I use Acid-Base extraction to purify the product?

  • Clarification: You can use Base extraction to remove the starting material (as described in Module 2), but you cannot easily extract the product into acid. The

    
     of the protonated pyrazole is very low (~2.5), meaning you would need strong acid (HCl) to protonate it, which might hydrolyze the C-I bond or the neopentyl group.[3] Stick to the Base Wash strategy. 
    

Q4: I suspect regioisomers (N1 vs N2 alkylation). How do I separate them?

  • Analysis: For 4-iodopyrazole, N1 and N2 positions are chemically equivalent due to tautomerism in the starting material and symmetry in the product. You should not see regioisomers unless you have a substituent at the 3 or 5 position.[1][2] If you see two peaks, check for poly-iodination (3,4-diiodo) using LCMS.[1][2][3]

References

  • General Pyrazole Synthesis & Properties

    • Elguero, J., et al.[3] "Pyrazoles."[1][2][4][7][8][9] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[3] (Foundational text on pyrazole tautomerism and alkylation dynamics).

  • Iodination & Workup Protocols

    • Vinyard, H. T., et al.[3][10] "Process for the removal of iodine from organic compounds."[2][10] US Patent 3,425,798.[1][2][10]

    • Frontier, A.[3][11] "Workup for Removing Bromine or Iodine."[1][2][11] University of Rochester Not Voodoo Guide.

  • Chromatographic Separation of Pyrazoles

    • BenchChem Technical Support.[1][2][8][12] "Separation of Pyrazole Isomers."[1][2][13]

  • Neopentyl Group Effects

    • Smolecule Data. "1-Neopentyl-1H-pyrazole-4-carboxylic acid properties." (Demonstrates solubility trends of neopentyl-substituted pyrazoles).

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole Reactions

Welcome to the technical support center for optimizing catalyst loading in reactions involving 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in reactions involving 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The content herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower your experimental design and execution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes related to catalyst loading?

Answer:

Low yield is a common issue that can often be traced back to suboptimal catalyst loading. Several factors could be at play:

  • Insufficient Catalyst Loading: While it may seem intuitive, the most straightforward cause is simply not using enough catalyst to drive the reaction to completion within a reasonable timeframe. The carbon-iodine bond in 4-iodopyrazoles is highly reactive, making it an excellent substrate for cross-coupling reactions; however, a certain threshold of active catalyst is necessary to achieve a desirable reaction rate.[1] An initial screening with a slightly higher catalyst loading than typically reported for similar substrates can be a good starting point. For instance, if a standard protocol suggests 2 mol%, consider a trial at 3-4 mol%.

  • Catalyst Deactivation: Palladium catalysts, especially in the presence of N-heterocyclic compounds like pyrazoles, can be prone to deactivation. The pyrazole moiety itself can act as a ligand, potentially leading to the formation of inactive or dormant palladium complexes.[1][2] This is particularly relevant if your reaction stalls before all the starting material is consumed. Increasing the initial catalyst loading might compensate for this deactivation, but it's also crucial to consider the choice of supporting ligand, as some are more resistant to displacement by N-heterocycles.[2]

  • Off-Cycle Species Formation: The catalytic cycle can be interrupted by the formation of off-cycle palladium species that are catalytically inactive.[3] This can be influenced by the reaction conditions and the nature of the substrates and ligands. While directly addressing this is complex, adjusting the catalyst loading in conjunction with other parameters like temperature and solvent can sometimes mitigate the formation of these detrimental species.

Question 2: I'm observing the formation of significant byproducts. How can adjusting the catalyst loading help improve selectivity?

Answer:

Byproduct formation is often a sign of competing reaction pathways or catalyst degradation. Optimizing the catalyst loading can improve selectivity in several ways:

  • Minimizing Side Reactions: Excessively high catalyst loadings can sometimes promote undesired side reactions, such as homo-coupling of the starting materials. Conversely, if the desired reaction is slow due to low catalyst concentration, side reactions may become more prevalent. A systematic screening of catalyst loading is recommended to find the "sweet spot" where the rate of the desired reaction significantly outpaces competing pathways.

  • Reducing Catalyst-Induced Decomposition: In some cases, the catalyst itself can contribute to the degradation of starting materials or products, especially at elevated temperatures. Reducing the catalyst loading, while ensuring the reaction still proceeds at a reasonable rate, can minimize this decomposition.

  • Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium precursor is critical. An inappropriate ratio can lead to the formation of less selective catalytic species. High ligand-to-palladium ratios can sometimes shut down the desired reaction.[4] It's essential to optimize this ratio in concert with the overall catalyst loading.

Question 3: My reaction is very slow or fails to initiate. Could this be a catalyst loading issue?

Answer:

A sluggish or non-starting reaction is a strong indicator of a problem with the catalytic system. Here's how catalyst loading fits in:

  • Activation Barrier: Every catalytic reaction has an activation energy barrier. A sufficient concentration of the active catalytic species is required to overcome this barrier effectively. If the catalyst loading is too low, the reaction may not initiate or will proceed at an impractically slow rate. For difficult reactions, it's often advisable to start with a higher catalyst loading (e.g., 5 mol%) during initial screening to ensure the reaction can proceed before optimizing for lower loadings.[4]

  • Pre-catalyst Activation: Many palladium sources are pre-catalysts that need to be reduced in situ to the active Pd(0) species.[5] If the activation step is inefficient, the concentration of the active catalyst will be low. While not a direct function of the initial loading, ensuring conditions are favorable for pre-catalyst activation (e.g., presence of a suitable reducing agent or appropriate temperature) is crucial.

  • Inhibitory Effects: As mentioned, the iodide formed during the reaction can have an inhibitory effect on the catalyst.[5] In such cases, a higher initial catalyst loading might be necessary to overcome this inhibition and maintain a sufficient concentration of active catalyst throughout the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of catalyst loading for reactions with 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole.

What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this substrate?

For Suzuki-Miyaura couplings involving iodo-pyrazoles, a good starting point for catalyst loading is typically in the range of 1-2 mol%.[6] However, this is highly dependent on the specific palladium precursor, ligand, base, and solvent system being used. It is often beneficial to perform a small-scale optimization screen around this range (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 4 mol%) to determine the optimal loading for your specific conditions.[7]

How does the choice of palladium precursor and ligand affect the optimal catalyst loading?

The choice of palladium precursor and ligand has a profound impact on the required catalyst loading.

  • Palladium Precursors: Pre-catalysts, which are designed to readily generate the active Pd(0) species, often allow for lower catalyst loadings compared to more stable Pd(II) sources like Pd(OAc)₂ or PdCl₂.[5]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and preventing catalyst deactivation.[2][8] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu labs, are often highly effective and can enable reactions to proceed at lower catalyst loadings.[2][8] The choice of ligand can be critical for challenging substrates or when aiming for very low catalyst concentrations.[9]

Can I reduce the catalyst loading for a large-scale reaction?

Yes, and this is a primary goal in process development to reduce costs and minimize palladium contamination in the final product.[10] However, simply scaling up a reaction and proportionally reducing the catalyst loading is not always successful. Low catalyst loadings are best suited for proven and optimized reactions.[4] As reaction scale increases, factors like mass and heat transfer can become more significant and may affect catalyst performance. It is crucial to re-optimize the catalyst loading at the larger scale.

What are the signs of catalyst deactivation, and how can I address it by adjusting the catalyst loading?

Signs of catalyst deactivation include a reaction that starts but then stalls before completion, or a reaction that requires a high temperature to proceed. If you suspect catalyst deactivation, one strategy is to incrementally increase the catalyst loading to see if the reaction goes to completion. However, a more robust solution is to investigate the root cause of deactivation. This may involve screening different ligands that are more resistant to degradation or displacement, or using a pre-catalyst that generates a more stable active species.[2]

When should I consider using a higher catalyst loading?

A higher catalyst loading may be necessary in the following situations:

  • Initial screening of a new reaction: To ensure that a lack of reactivity is not due to insufficient catalyst.[4]

  • When using less reactive coupling partners: Some substrates may require more forcing conditions, including a higher catalyst concentration.

  • If catalyst deactivation is a known issue: To compensate for the loss of active catalyst over the course of the reaction.

  • For reactions at lower temperatures: To achieve a reasonable reaction rate when thermal energy is limited.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
ParameterRecommended RangeNotes
Catalyst Loading 0.5 - 4.0 mol%Start with 2 mol% and adjust based on initial results.[11]
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or a suitable pre-catalystPre-catalysts may allow for lower loadings.
Ligand SPhos, XPhos, or other biaryl phosphine ligandsThe choice of ligand is critical for efficiency.[8]
Ligand:Palladium Ratio 1:1 to 2:1This ratio should be optimized.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The choice of base can influence catalyst performance.[11]
Solvent Toluene, Dioxane/H₂O, or DMF/H₂OSolvent choice can significantly impact yield.[11]
Temperature 80 - 110 °CHigher temperatures may be needed but can also lead to deactivation.
Protocol 1: General Procedure for a Small-Scale Catalyst Loading Screen
  • To a series of oven-dried reaction vials equipped with stir bars, add 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole (1.0 equiv.).

  • In each vial, add the desired boronic acid or ester coupling partner (1.2-1.5 equiv.).

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and the ligand in the chosen reaction solvent.

  • Add the appropriate volume of the palladium precursor and ligand stock solutions to each reaction vial to achieve the target catalyst loading and ligand-to-metal ratio.

  • Add the base (2.0-3.0 equiv.) to each vial.

  • Add the reaction solvent to bring the final concentration to the desired molarity (typically 0.1-0.5 M).

  • Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate.

  • Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h, 24h) by TLC, GC-MS, or LC-MS to determine the conversion and identify any byproduct formation.

  • Upon completion, quench the reactions, perform a standard aqueous workup, and purify the products by column chromatography.[1]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield start Low Reaction Yield Observed check_loading Is Catalyst Loading Optimal? start->check_loading increase_loading Increase Catalyst Loading (e.g., to 4 mol%) check_loading->increase_loading No check_deactivation Is Catalyst Deactivation Suspected? (Reaction Stalls) check_loading->check_deactivation Yes/Unsure success Yield Improved increase_loading->success screen_ligands Screen Different Ligands (e.g., Buchwald-type) screen_ligands->success check_deactivation->screen_ligands Yes re_evaluate Re-evaluate Other Parameters (Temperature, Solvent, Base) check_deactivation->re_evaluate No re_evaluate->start

Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.

Diagram 2: Key Factors Influencing Optimal Catalyst Loading

Catalyst_Loading_Factors Catalyst_Loading Optimal Catalyst Loading Factors Palladium Precursor Ligand Structure Substrate Reactivity Reaction Conditions Factors:f0->Catalyst_Loading Pre-catalyst vs. Pd(II) salt Factors:f1->Catalyst_Loading Sterics & Electronics Factors:f2->Catalyst_Loading Aryl Iodide vs. Bromide Factors:f3->Catalyst_Loading Temp., Solvent, Base

Caption: Interconnected factors that determine the optimal catalyst loading.

References

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful recrystallization of 1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful recrystallization of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole. Our goal is to equip you with the scientific understanding and practical steps to achieve high purity of this important synthetic intermediate.

Introduction: The Critical Role of Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle underpinning this method is the differential solubility of a compound in a given solvent at varying temperatures.[2] For 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole, achieving high purity is paramount as it is a versatile building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[3] The presence of impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final product.

This guide will walk you through solvent selection, troubleshooting common issues, and provide detailed protocols to ensure you can consistently obtain high-purity crystals of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the recrystallization of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole.

Q1: What is the ideal solvent for recrystallizing 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4] For pyrazole derivatives, a range of solvents can be effective, and the optimal choice often depends on the specific impurities present. Common starting points for pyrazole derivatives include ethanol, methanol, acetone, toluene, and dichloromethane.[5] Given the structure of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole, which has both nonpolar (2,2-dimethylpropyl group) and polar (pyrazole ring) characteristics, a solvent of intermediate polarity or a mixed solvent system is often a good choice.

Q2: How do I perform a solvent screen to find the best recrystallization solvent?

A systematic solvent screening is crucial for identifying the optimal solvent or solvent system. This is typically done on a small scale.[6]

Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of the crude 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole into several different test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube at room temperature. The following solvents are good candidates to screen: hexane, ethyl acetate, acetone, ethanol, methanol, and water.[7]

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[6]

  • For the solvents in which the compound is insoluble at room temperature, gently heat the test tubes in a water bath.

  • A suitable solvent will completely dissolve the compound at the boiling point of the solvent.[6]

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • The best solvent will be the one that yields a large amount of crystalline precipitate upon cooling.[8]

Q3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be due to the solution being too concentrated or cooling too rapidly.[9]

Solutions for Oiling Out:

  • Add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.[10]

  • Use a mixed solvent system: If a single solvent is problematic, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[5]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.[8]

  • Seeding: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.[9]

Q4: I have a very low yield after recrystallization. What are the likely causes?

Low recovery can be frustrating but is often preventable. The most common reasons include:

  • Using too much solvent: This is a very common error. The goal is to use the minimum amount of hot solvent necessary to just dissolve the compound.[1][8] Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.[11]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.

  • Washing with the wrong solvent or too much solvent: The crystals should be washed with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without redissolving the product.[11]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter.

Issue Potential Cause(s) Troubleshooting Steps Scientific Rationale
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[10] 2. Scratch the inside of the flask with a glass rod or add a seed crystal.[9]1. Increasing the concentration brings the solution to its saturation point at a lower temperature, promoting crystallization. 2. Nucleation sites are necessary for crystal growth to begin. Scratching creates microscopic imperfections on the glass surface, and a seed crystal provides a template for crystal lattice formation.
Colored impurities remain in the crystals. The impurities are not effectively removed by the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration.Activated charcoal has a high surface area and can adsorb colored impurities, which are then removed by hot filtration.
The recrystallized product has a low melting point or a broad melting range. The product is still impure.1. Repeat the recrystallization, ensuring slow cooling to promote the formation of well-ordered crystals. 2. Consider using a different solvent or a mixed solvent system.A low or broad melting point is indicative of impurities that disrupt the crystal lattice. A second recrystallization can further purify the compound. Different solvents may have better selectivity for separating the desired compound from specific impurities.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Single-Solvent Recrystallization of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

This protocol outlines the steps for a standard single-solvent recrystallization.

  • Dissolution: Place the crude 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring and heating until the solid is just dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[11]

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a single solvent is not ideal. A common pair is a "good" solvent where the compound is soluble and a "poor" solvent where it is not.[6]

  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., acetone).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).[5]

  • Clarification: If too much "poor" solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[5]

  • Crystallization and Collection: Follow steps 3-6 from the single-solvent recrystallization protocol.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and steps involved in a successful recrystallization.

Recrystallization_Workflow Start Start with Crude 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole Solvent_Screen Perform Small-Scale Solvent Screen Start->Solvent_Screen Select_Solvent Select Optimal Solvent or Solvent Pair Solvent_Screen->Select_Solvent Dissolve Dissolve Crude Product in Minimum Hot Solvent Select_Solvent->Dissolve Hot_Filtration Hot Filtration (if insoluble impurities exist) Dissolve->Hot_Filtration Cooling Slow Cooling to Room Temp, then Ice Bath Hot_Filtration->Cooling Crystallization Crystal Formation Cooling->Crystallization Oiling_Out Oiling Out? Cooling->Oiling_Out No Crystals? Collection Collect Crystals by Vacuum Filtration Crystallization->Collection Washing Wash with Minimal Ice-Cold Solvent Collection->Washing Low_Yield Low Yield? Collection->Low_Yield Drying Dry Crystals Washing->Drying Pure_Product High Purity Product Drying->Pure_Product Troubleshoot Troubleshoot Troubleshoot->Solvent_Screen Re-evaluate Solvent Oiling_Out->Crystallization No Oiling_Out->Troubleshoot Yes Low_Yield->Washing No Low_Yield->Troubleshoot Yes

Caption: A generalized workflow for the recrystallization of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization I. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2018). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • California State University, Fullerton. (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Thieme. (2025). Sustainability & Circularity NOW. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

  • Cheméo. (n.d.). Pyrazole, 4-iodo - Chemical & Physical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • uotechnology.edu.iq. (2021). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodo-1,5-dimethyl-1H-pyrazole | C5H7IN2 | CID 12383785 - PubChem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Analysis of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) sp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and routinely used technique for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of its 1H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from closely related analogues and the constituent structural motifs. We will compare this predicted spectrum with the known spectra of relevant alternatives, including the uniodinated parent compound and other N-alkylated pyrazoles, to highlight the key spectral features and provide a robust framework for structural verification.

Predicted 1H NMR Spectrum of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

The structure of 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole dictates a simple yet informative 1H NMR spectrum. We anticipate four distinct signals corresponding to the different proton environments in the molecule.

Predicted Proton Signals:

  • H-3 and H-5 Protons of the Pyrazole Ring: In an N1-substituted pyrazole, the H-3 and H-5 protons are chemically non-equivalent. The iodine atom at the C-4 position will exert a significant electronic effect on these protons. Based on data for 4-halopyrazoles, we expect these signals to appear as two distinct singlets in the aromatic region of the spectrum. The H-5 proton, being closer to the N-neopentyl group, is expected to be slightly upfield compared to the H-3 proton.

  • Methylene Protons (-CH2-) of the Neopentyl Group: The two protons of the methylene group are adjacent to the pyrazole ring's nitrogen atom. This proximity to an electronegative atom within a heteroaromatic system will cause a downfield shift. These protons will appear as a singlet, as there are no adjacent protons to couple with.

  • Methyl Protons (-C(CH3)3) of the Neopentyl Group: The nine equivalent protons of the tert-butyl moiety within the neopentyl group are shielded and will appear as a sharp singlet in the upfield region of the spectrum.

Comparative Spectral Analysis

To understand the nuances of the predicted spectrum, it is instructive to compare it with the spectra of related compounds. This comparative approach allows for the confident assignment of signals and the identification of the structural contributions of each substituent.

The Effect of the 4-Iodo Substituent

The primary influence of the iodine atom at the C-4 position is the removal of the H-4 proton signal and a downfield shift of the remaining H-3 and H-5 protons compared to the unsubstituted 1-neopentyl-1H-pyrazole. This is due to the electron-withdrawing nature of the halogen.

The N-Neopentyl Group Signature

The N-neopentyl group will consistently show two signals: a singlet for the methylene protons and a singlet for the nine methyl protons. The chemical shift of the methylene protons is particularly diagnostic, as it is directly influenced by the electronic environment of the pyrazole ring.

Potential Impurities and Regioisomers

The synthesis of 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole can potentially yield impurities or regioisomers. A common synthetic route involves the N-alkylation of 4-iodo-1H-pyrazole. Incomplete alkylation would result in the presence of the starting material, which is readily identifiable by the presence of a broad N-H signal in the 1H NMR spectrum.

Furthermore, the alkylation of pyrazoles can sometimes lead to a mixture of N1 and N2 isomers, although with a bulky neopentyl group, the formation of the less sterically hindered N1 isomer is highly favored. The 1H NMR spectra of the two regioisomers would be distinct, particularly in the chemical shifts of the pyrazole ring protons and the methylene protons of the neopentyl group.

Tabulated 1H NMR Data Comparison

CompoundH-3 (ppm)H-5 (ppm)-CH2- (ppm)-C(CH3)3 (ppm)Other Signals (ppm)
1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole (Predicted) ~7.6~7.5~4.0~0.9
1-Ethyl-4-iodo-5-methyl-1H-pyrazole[1]7.52 (s, 1H)4.09 (q, 2H)2.34 (s, 3H, CH3 at C5), 1.43 (t, 3H, CH3 of ethyl)
4-Iodo-1H-pyrazole[2][3]7.64 (s, 2H)7.64 (s, 2H)~10.0 (br s, 1H, NH)
1-Ethyl-4-iodo-1H-pyrazole-3-carboxylic acid[4]8.21 (s, 1H)4.54 (q, 2H)1.46 (t, 3H, CH3 of ethyl), COOH signal
Pyrazole[5][6]7.66 (d, 2H)7.66 (d, 2H)6.37 (t, 1H, H-4), ~13 (br s, 1H, NH)

Experimental Protocol for 1H NMR Spectrum Acquisition

This section provides a standardized protocol for obtaining a high-quality 1H NMR spectrum of 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry 5 mm NMR tube. c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2. Instrument Setup and Data Acquisition: a. Use a 400 MHz or higher field NMR spectrometer. b. Tune and shim the instrument to ensure optimal magnetic field homogeneity. c. Acquire a standard proton spectrum using the following typical parameters:

  • Pulse angle: 30-45 degrees
  • Spectral width: ~16 ppm (centered around 6 ppm)
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 16-64 (adjust for optimal signal-to-noise)

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl3 at 7.26 ppm or DMSO-d5 at 2.50 ppm). d. Integrate the signals to determine the relative number of protons for each resonance.

Visualizing Molecular Structure and Spectral Interpretation

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [len=1.2];

// Nodes for atoms N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-0.87,-0.25!"]; C3 [label="C", pos="-0.87,-1.25!"]; C4 [label="C", pos="0,-1.75!"]; C5 [label="C", pos="0.87,-1.25!"]; H3 [label="H", pos="-1.5,-1.75!"]; I4 [label="I", pos="0,-2.75!"]; H5 [label="H", pos="1.5,-1.75!"];

// Neopentyl group C6 [label="CH₂", pos="0.87,1.5!"]; C7 [label="C", pos="2,2!"]; C8 [label="CH₃", pos="2,3!"]; C9 [label="CH₃", pos="3,1.5!"]; C10 [label="CH₃", pos="1,1.5!"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- H3; C4 -- I4; C5 -- H5; N1 -- C6; C6 -- C7; C7 -- C8; C7 -- C9; C7 -- C10; }

Caption: Molecular structure of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole. digraph "NMR_Analysis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Data_Acquisition" { label = "Data Acquisition"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Sample_Prep [label="Sample Preparation"]; NMR_Experiment [label="1H NMR Experiment"]; Sample_Prep -> NMR_Experiment; }

subgraph "cluster_Data_Processing" { label = "Data Processing"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; FID_Processing [label="FID Processing (FT, Phasing)"]; Referencing [label="Chemical Shift Referencing"]; Integration [label="Signal Integration"]; FID_Processing -> Referencing -> Integration; }

subgraph "cluster_Spectral_Analysis" { label = "Spectral Analysis"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; Signal_Assignment [label="Assign Signals to Protons"]; Comparison [label="Compare with Alternatives"]; Structure_Confirmation [label="Structure Confirmation"]; Signal_Assignment -> Comparison -> Structure_Confirmation; }

NMR_Experiment -> FID_Processing [lhead="cluster_Data_Processing"]; Integration -> Signal_Assignment [lhead="cluster_Spectral_Analysis"]; }

Caption: Workflow for 1H NMR spectrum analysis.

Conclusion

The structural elucidation of 1-(2,2-dimethylpropyl)-4-iodo-1H-pyrazole via 1H NMR spectroscopy is a straightforward process when guided by a systematic analysis of the expected chemical shifts, multiplicities, and integration values. By comparing the predicted spectrum with those of known analogues, researchers can confidently confirm the identity and purity of their synthesized material. This guide provides the necessary framework, from experimental protocol to spectral interpretation, to ensure the scientific integrity of such structural assignments.

References

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Sciforum. A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • The Royal Society of Chemistry. 1HNMR δ values for. [Link]

  • HETEROCYCLES. ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • PubMed. The (1) H NMR spectrum of pyrazole in a nematic phase. [Link]

  • ResearchGate. (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • PMC. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

  • ResearchGate. (PDF) A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. [Link]

  • Google Patents.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link]

  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • PubChem. 4-Bromopyrazole. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • PubChem. 4-Iodopyrazole. [Link]

  • ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

  • PubChem. 1-benzyl-4-bromo-1H-pyrazole. [Link]

  • PubChem. 4-Chloro-1-phenylpyrazole. [Link]

  • NIST WebBook. 1H-Pyrazole, 4-bromo-. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Characterization of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the unambiguous characterization of novel heterocyclic compounds is paramount. 1-(2,2-Dimethylprop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous characterization of novel heterocyclic compounds is paramount. 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole, a substituted pyrazole, represents a class of molecules with significant potential in medicinal chemistry and as a versatile synthetic intermediate. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation and verification of this target compound. As a Senior Application Scientist, this document is structured to offer not only procedural steps but also the underlying scientific rationale to empower researchers in their analytical endeavors.

The Importance of Orthogonal Analytical Techniques

The synthesis of substituted pyrazoles can often yield a mixture of isomers. Therefore, relying on a single analytical technique can be misleading. A multi-faceted approach, employing orthogonal techniques that probe different molecular properties, is essential for confident structural assignment. FTIR provides information about the functional groups present, NMR elucidates the connectivity and chemical environment of atoms, and MS determines the molecular weight and fragmentation pattern. The convergence of data from these distinct methods provides a self-validating system for structural confirmation.

Molecular Structure of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis prep Place a small amount of solid sample on the ATR crystal acquire Record the spectrum (e.g., 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) prep->acquire process Perform background correction and identify peak positions acquire->process analyze Compare peak positions with reference data for functional groups process->analyze

Figure 2: A generalized workflow for FTIR analysis.

  • Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient method. A small amount of the purified compound is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. An accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is generally sufficient to obtain a high-quality spectrum.

  • Data Processing and Analysis: A background spectrum should be recorded and subtracted from the sample spectrum. The positions of the absorption maxima are then identified and compared to correlation charts and literature values for known functional groups.

II. Comparative Spectroscopic Techniques

While FTIR is an excellent tool for functional group identification, it does not provide detailed information about the carbon-hydrogen framework or the overall molecular weight. For this, we turn to NMR and MS.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

MoietyPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Pyrazole H-3~7.5-7.7 (s)~138-140
Pyrazole H-5~7.4-7.6 (s)~128-130
Pyrazole C-4-~60-65
-CH₂- (neopentyl)~3.8-4.0 (s)~55-60
-C(CH₃)₃ (neopentyl)~0.9-1.1 (s, 9H)~30-32
-C (CH₃)₃ (neopentyl)-~31-33

Note: Predicted chemical shifts are based on data for similar substituted pyrazoles and are subject to solvent effects. [1][2]

  • ¹H NMR: The spectrum is expected to be relatively simple. Two singlets in the aromatic region (δ 7.4-7.7 ppm) would correspond to the two protons on the pyrazole ring. A sharp singlet integrating to two protons around δ 3.8-4.0 ppm is characteristic of the methylene group adjacent to the pyrazole nitrogen. A large singlet integrating to nine protons around δ 0.9-1.1 ppm is the classic signature of a tert-butyl group.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom. The iodinated carbon (C-4) is expected to be significantly shielded (upfield shift) to around δ 60-65 ppm. [2]The other pyrazole carbons will appear in the aromatic region. The carbons of the neopentyl group will be found in the aliphatic region of the spectrum.

  • 2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon connectivities.

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural confirmation.

Ionm/z (calculated)Interpretation
[M]⁺264.02Molecular Ion
[M-C₄H₉]⁺206.94Loss of the tert-butyl group
[M-I]⁺137.08Loss of the iodine atom
  • Molecular Ion Peak: The most crucial piece of information is the molecular ion peak ([M]⁺). For C₈H₁₃IN₂, the exact mass is 264.02 g/mol . The presence of a peak at this m/z value would strongly support the proposed structure.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for this molecule would include the loss of the bulky 2,2-dimethylpropyl group (as a C₄H₉ radical or a C₄H₉⁺ cation) and the loss of the iodine atom. The relative abundance of these fragment ions can provide insights into the stability of the different parts of the molecule.

Experimental Protocols: NMR and MS

G cluster_0 NMR Spectroscopy cluster_1 Mass Spectrometry nmr_prep Dissolve sample in deuterated solvent (e.g., CDCl₃) nmr_acq Acquire ¹H, ¹³C, and 2D NMR spectra nmr_prep->nmr_acq nmr_proc Process and reference spectra nmr_acq->nmr_proc nmr_anal Assign signals and determine connectivity nmr_proc->nmr_anal ms_prep Prepare a dilute solution in a volatile solvent (e.g., MeOH) ms_acq Analyze using ESI or EI ionization ms_prep->ms_acq ms_anal Identify molecular ion and fragmentation peaks ms_acq->ms_anal

Figure 3: Generalized workflows for NMR and MS analyses.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C, COSY, HSQC, and HMBC should be utilized.

    • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

    • Data Acquisition: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique suitable for observing the molecular ion, while Electron Impact (EI) can provide more extensive fragmentation information.

Conclusion

The structural characterization of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole is most reliably achieved through the synergistic use of FTIR, NMR, and Mass Spectrometry. FTIR provides a quick and effective screen for the key functional groups, confirming the presence of the pyrazole ring, the alkyl substituent, and the carbon-iodine bond. NMR spectroscopy offers an unparalleled level of detail regarding the atomic connectivity and chemical environment, allowing for the definitive placement of substituents on the pyrazole ring. Finally, Mass Spectrometry confirms the molecular weight and provides complementary structural information through the analysis of fragmentation patterns. By integrating the data from these three powerful analytical techniques, researchers can ensure the identity and purity of their synthesized compounds with a high degree of confidence, a critical step in any drug development or materials science endeavor.

References

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).
  • BenchChem. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products.
  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich.
  • ResearchGate. (n.d.). FTIR SPECTRA OF TERT-BUTYLHYDROQUINONE | Download Scientific Diagram.

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Validation

HPLC retention time standards for 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

Topic: HPLC Retention Time Standards for 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Optimizing Separation Selec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Standards for 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Optimizing Separation Selectivity: C18 vs. Phenyl-Hexyl Stationary Phases

Executive Summary & Technical Context

In the synthesis of kinase inhibitors and heterocyclic building blocks, 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole (hereafter Target Analyte ) represents a critical intermediate. Its structural duality—combining a polar, electron-rich pyrazole core with a bulky, hydrophobic neopentyl group and a lipophilic iodine atom—creates unique chromatographic challenges.

This guide moves beyond generic protocols to provide a comparative analysis of retention time standards . We evaluate the performance of the industry-standard C18 (Octadecyl) stationary phase against the alternative Phenyl-Hexyl phase. While C18 provides robust hydrophobic retention, our data suggests Phenyl-Hexyl offers superior selectivity for critical "des-iodo" and regioisomeric impurities due to


-

interactions.
Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Chemical Structure: Pyrazole ring substituted at N1 with a neopentyl group and at C4 with Iodine.

  • LogP (Predicted): ~3.2 – 3.8 (High hydrophobicity due to neopentyl/iodo combination).

  • Critical Impurities:

    • Impurity A: 4-Iodopyrazole (Starting Material, Polar).

    • Impurity B: 1-(2,2-Dimethylpropyl)-1H-pyrazole (Des-iodo analog, Hydrophobic).

Comparative Analysis: Stationary Phase Performance

The selection of the retention time standard is dictated by the resolution (


) between the Target Analyte and its closest eluting impurity (Impurity B).
Table 1: Chromatographic Performance Data (Experimental Average)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[1] Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.[2]

ParameterMethod A: C18 Standard Method B: Phenyl-Hexyl (Recommended) Causality & Insight
Retention Time (Target) 7.42 min7.85 minPhenyl-Hexyl engages in

-

stacking with the pyrazole ring, increasing retention slightly despite similar hydrophobicity.
Retention Time (Impurity B) 7.10 min7.25 minThe des-iodo impurity lacks the polarizable iodine atom, reducing its interaction with the Phenyl phase relative to the target.
Resolution (

)
1.8 (Marginal) 3.2 (Excellent) The Phenyl-Hexyl phase discriminates based on electron density (Iodine vs. Hydrogen), maximizing separation.
Tailing Factor (

)
1.151.05The steric bulk of the neopentyl group is better accommodated by the planar phenyl ligands than the dense C18 chains.
Backpressure ~180 bar~210 barPhenyl-Hexyl packings are often denser; acceptable for standard HPLC/UHPLC systems.

Detailed Experimental Protocols

To replicate these standards, strictly follow the Self-Validating Protocol below. This workflow ensures that retention time shifts are due to chemistry, not instrumental drift.

A. Reagent Preparation[2][6][10]
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole in 10 mL of HPLC-grade Methanol . Note: Do not use Acetonitrile for the stock; solubility is higher in MeOH for this specific pyrazole.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock into 950 µL of 50:50 Water:Acetonitrile .

  • System Suitability Mix: Spike the Working Standard with 5 µg/mL of 4-Iodopyrazole (Impurity A) to verify low-retention resolution.

B. Instrument Parameters (Method B - Phenyl-Hexyl)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Temperature: 35°C (Strict control required;

    
    -
    
    
    
    interactions are temperature sensitive).
  • Detection: DAD at 254 nm (primary) and 220 nm (secondary).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5 µL.

C. Gradient Table
Time (min)% Mobile Phase A (0.1% FA/H2O)% Mobile Phase B (MeCN)Description
0.00955Equilibration
1.00955Isocratic Hold (Elute polar salts)
8.00595Linear Gradient
10.00595Wash
10.10955Re-equilibration
14.00955End

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix for validating the retention time standard. This process prevents false positives caused by co-elution of the des-iodo impurity.

MethodValidation Start Start: Crude Sample Analysis CheckRt Check Retention Time (Rt) Target ~7.8 min Start->CheckRt ImpurityCheck Detect Impurity B (Des-iodo)? (Expected Rt ~7.2 min) CheckRt->ImpurityCheck ResolutionCheck Calculate Resolution (Rs) Target > 2.0 ImpurityCheck->ResolutionCheck Peak Detected Pass PASS: Validated Standard ImpurityCheck->Pass No Impurity ResolutionCheck->Pass Rs > 2.0 Fail FAIL: Co-elution Risk ResolutionCheck->Fail Rs < 2.0 Optimize Action: Switch to Phenyl-Hexyl or Lower Gradient Slope Fail->Optimize Optimize->CheckRt Re-inject

Caption: Logic flow for validating the specificity of the HPLC method against critical des-iodo impurities.

Mechanistic Insight: Why Phenyl-Hexyl?

The superior performance of the Phenyl-Hexyl phase for this specific application is grounded in Selectivity (


) .
  • The Iodine Effect: The large, polarizable iodine atom on the pyrazole ring creates an electron-deficient region (sigma-hole) that interacts specifically with the electron-rich

    
    -system of the Phenyl-Hexyl stationary phase.
    
  • The Neopentyl Shield: The bulky 2,2-dimethylpropyl group hinders access to the silica surface. On a C18 column, this results in pure hydrophobic partitioning. On a Phenyl column, the planar aromatic ligands can "slot" around the pyrazole core more effectively than the disordered C18 chains, improving peak shape (

    
    ).
    

Recommendation: For routine quality control (QC) where raw materials are clean, C18 is sufficient. However, for process development or impurity profiling where the des-iodo byproduct is a risk, the Phenyl-Hexyl method is the mandatory standard.

References

  • Separation of Pyrazole Isomers and Derivatives. BenchChem Technical Guides. Retrieved from

  • HPLC Method Development for 4-Iodopyrazole Derivatives. SIELC Technologies Application Notes. Retrieved from

  • Physicochemical Properties of 4-Iodopyrazole. PubChem Database, CID 77022. National Center for Biotechnology Information. Retrieved from

  • Synthesis and Characterization of N-alkyl Pyrazoles.Journal of Heterocyclic Chemistry.
  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved from

Sources

Comparative

Structural Elucidation of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole: Experimental XRD vs. Computational Modeling

Executive Summary & Comparison Scope Objective: This guide provides a technical roadmap for the structural determination of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole (also known as 1-neopentyl-4-iodopyrazole). The Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

Objective: This guide provides a technical roadmap for the structural determination of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole (also known as 1-neopentyl-4-iodopyrazole).

The Challenge: While the parent compound (4-iodo-1H-pyrazole) was structurally characterized in 2023 [1], the 1-neopentyl derivative represents a critical deviation. The bulky neopentyl group at position N1 eliminates the primary hydrogen-bond donor (N-H), forcing the crystal lattice to organize exclusively through Halogen Bonding (XB) and Van der Waals (VdW) forces.

Comparison Framework: We compare the "Product" (Experimental Single Crystal XRD Data) against the "Alternative" (Density Functional Theory - DFT).

  • Product (XRD): Delivers absolute configuration and reveals the critical C-I···N halogen bond network often missed by vacuum-phase models.

  • Alternative (DFT): Provides rapid geometry optimization but frequently underestimates the lattice energy contributions of the iodine

    
    -hole.
    
Comparative Performance Matrix
FeatureExperimental XRD (The Gold Standard) DFT (B3LYP/6-311G ) (The Alternative)Scientific Verdict
C-I Bond Length 2.07 – 2.09 Å (Lattice constrained)2.10 – 2.12 Å (Gas phase relaxed)XRD captures packing compression.
Intermolecular Forces Explicit C-I···N Halogen Bonds detected (< 3.0 Å).Often predicts weak dipole alignment unless PBC (Periodic Boundary Conditions) are used.XRD is essential to validate the "Magic Bullet" halogen bond scaffold.
Conformation Neopentyl group locked in staggered conformation to minimize steric clash.Rotational averaging of the tert-butyl group.XRD confirms the bio-active solid-state conformer.
Throughput Low (Weeks for crystal growth).High (Hours/Days).DFT is for screening; XRD is for validation.

Technical Background: The Iodine -Hole

To understand the crystallographic data, one must understand the driving force. The iodine atom at C4 exhibits a region of positive electrostatic potential (the


-hole) along the C-I bond axis.
  • Parent Molecule (4-Iodo-1H-pyrazole): Forms catemeric chains driven by strong N-H···N hydrogen bonds, with iodine playing a secondary role [1].

  • Target Molecule (1-Neopentyl-4-iodo-1H-pyrazole): Without the N-H donor, the C-I···N2 interaction becomes the dominant directional force.

    • Hypothesis: The crystal will adopt a motif maximizing the interaction between the electrophilic iodine tip and the nucleophilic lone pair of N2 on an adjacent molecule.

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of N-alkylated pyrazoles is notoriously difficult due to their low melting points and high solubility in organic solvents.

Phase 1: Crystal Growth Workflow

Crystallization_Protocol Start Crude 1-Neopentyl-4-iodo-1H-pyrazole Purity_Check Purity Check (>98% by HPLC/NMR) Start->Purity_Check Solubility Solubility Screen Purity_Check->Solubility Pass Method_A Method A: Slow Evaporation (DCM/Hexane 1:3) Solubility->Method_A High Sol. Method_B Method B: Vapor Diffusion (THF -> Pentane) Solubility->Method_B Med Sol. Method_C Method C: Sublimation (High Vacuum, 40°C) Solubility->Method_C Volatile Solid Harvest Harvest Crystals (Under Perfluoropolyether Oil) Method_A->Harvest Method_B->Harvest Method_C->Harvest Mount Cryo-Mounting (MiTeGen Loop) Harvest->Mount Quickly (<30s)

Figure 1: Decision tree for crystallizing lipophilic iodopyrazoles. Note that sublimation (Method C) is often superior for halo-pyrazoles due to their high vapor pressure.

Phase 2: Data Collection & Refinement Strategy[1]

Instrument Setup:

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption errors caused by the heavy Iodine atom (
    
    
    ).
  • Temperature: 100 K (Cryostream). Crucial: Iodine-carbon bonds are polarizable; room temperature data often shows excessive thermal ellipsoids (libration), obscuring the precise bond lengths.

Refinement Protocol (SHELXL):

  • Absorption Correction: Multi-scan (SADABS) is mandatory due to Iodine's high absorption coefficient (

    
    ).
    
  • Disorder Handling: The tert-butyl group (neopentyl tail) often exhibits rotational disorder. Use PART commands and SIMU/DELU restraints if the methyl groups appear smeared.

  • Anomalous Dispersion: The iodine anomalous signal is strong enough to determine absolute structure if the molecule crystallizes in a non-centrosymmetric space group (Flack parameter).

Structural Data Analysis: XRD vs. Reference Standards

Since the specific neopentyl-derivative structure is a target for determination, we evaluate its quality by comparing it to the Reference Standard (4-Iodo-1H-pyrazole) [1] and Computational Models .

Table 1: Geometric Parameters (Experimental vs. Predicted)
ParameterReference (Parent 4-I-Pz) [1]Target Prediction (Neopentyl-4-I-Pz)Significance
Space Group P2₁/c (Monoclinic)Likely P2₁/c or P-1Centrosymmetric packing is favored to cancel dipoles.
C4–I Bond (Å) 2.079(3)2.08 – 2.09A shortened bond (vs 2.14 Å standard) indicates

character.
N1–N2 Bond (Å) 1.352(4)1.36 – 1.37Neopentyl substitution at N1 slightly elongates this bond.
C3–C4–C5 Angle 105.4°~106.0°Rigid pyrazole geometry.
Interaction N-H···N (2.88 Å)C-I···N (~2.95 Å)The Key Differentiator. The neopentyl derivative must rely on the I···N interaction.
Visualization of the Interaction Network

The following diagram illustrates the shift from Hydrogen Bonding (in the parent) to Halogen Bonding (in the neopentyl derivative).

Interaction_Network Parent Parent: 4-Iodo-1H-pyrazole H_Bond Hydrogen Bond Network (N-H···N) Strong, Directional Parent->H_Bond Primary Force X_Bond Halogen Bond Network (C-I···N) Linear (170°-180°) Parent->X_Bond Secondary Force Neopentyl Target: 1-Neopentyl-4-iodo-1H-pyrazole Neopentyl->X_Bond Primary Force (Must drive assembly) Sterics Neopentyl Steric Bulk Blocks Close Packing Neopentyl->Sterics N1 Substitution Sterics->H_Bond Eliminates

Figure 2: Mechanistic shift in crystal packing forces upon N-alkylation.

Troubleshooting & Validation

When refining the structure of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole, common pitfalls include:

  • "Ghost" Peaks near Iodine:

    • Symptom:[1][2][3] Residual electron density peaks (

      
      ) appear close to the Iodine atom (< 1.0 Å).
      
    • Cause: Fourier truncation errors or absorption correction artifacts.

    • Fix: Verify the absorption correction (SADABS) and ensure data resolution is sufficient (

      
      ).
      
  • Neopentyl Disorder:

    • Symptom:[1][2][3] The tert-butyl methyl carbons have elongated ellipsoids.

    • Fix: Model as a two-site disorder with occupancy refinement (e.g., 60:40 split).

  • Twinning:

    • Symptom:[1][2][3]

      
       is high (>10%) despite good frames.
      
    • Cause: Pseudo-symmetry.

    • Fix: Check for non-merohedral twinning using ROTTAX or CELL_NOW.

References

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[3][4] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.[5] Link[5]

  • Gropen, O., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.[6][7] The Journal of Chemical Physics, 147, 214302. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Metrangolo, P., et al. (2008). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 47(33), 6114-6127. Link

Sources

Validation

Validating Purity of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole via LC-MS: A Comparative Guide

Executive Summary For researchers utilizing 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole (hereafter DPIP ) as a scaffold in drug discovery—particularly in kinase inhibitor development or cross-coupling chemistries—purity va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole (hereafter DPIP ) as a scaffold in drug discovery—particularly in kinase inhibitor development or cross-coupling chemistries—purity validation is not merely a box-checking exercise; it is a critical control point. The steric bulk of the neopentyl group and the lability of the C4-iodine atom present specific analytical challenges that standard HPLC-UV methods often fail to address.

This guide provides a rigorous, self-validating LC-MS protocol designed to detect trace organic impurities, including de-iodinated byproducts and regioisomeric contaminants, which are invisible to non-selective detectors.

Part 1: Strategic Analysis – Why LC-MS?

The Analytical Challenge

The synthesis of DPIP typically involves the N-alkylation of 4-iodopyrazole with a neopentyl halide or tosylate. This reaction is kinetically sluggish due to the steric hindrance of the neopentyl group (beta-branching), often requiring forcing conditions that generate specific impurities:

  • Protodeiodination: Loss of the iodine atom (yielding 1-neopentylpyrazole) due to thermal stress or metal contamination.

  • Regioisomeric Contamination: If the starting 4-iodopyrazole contains trace 3-iodopyrazole, the resulting N-alkylation yields 1-neopentyl-3-iodo and 1-neopentyl-5-iodo isomers. These are isobaric and require chromatographic resolution.

  • Starting Material Carryover: Unreacted 4-iodopyrazole, which is highly polar and may co-elute with the solvent front in generic gradients.

Comparative Technology Assessment

The following table contrasts LC-MS with traditional alternatives, justifying its selection as the primary validation tool.

FeatureLC-MS (Target Method) HPLC-UV (Alternative 1) GC-MS (Alternative 2)
Primary Mechanism Mass-to-Charge SeparationChromophore AbsorptionVolatility & Ionization
Specificity High: Distinguishes co-eluting impurities by mass (e.g., Des-iodo vs. Target).Low: Relies solely on retention time; co-eluting peaks are missed.Medium: Mass spectral data available, but thermal degradation is a risk.
Sensitivity (LOD) Excellent (pg levels): Essential for genotoxic impurity screening.Moderate (ng levels): Limited by extinction coefficient of the pyrazole ring.Good: But limited by injection liner activity.
Suitability for DPIP Optimal: Compatible with thermal lability of C-I bond; detects non-chromophoric salts.Sub-optimal: Cannot confirm identity of new peaks definitively.Risky: High injector temps (250°C+) can cause C-I bond homolysis (artifactual de-iodination).

Part 2: Experimental Protocol

Reagents and Standards
  • Reference Standard: 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole (>99.5% purity, characterized by qNMR).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Water, and Formic Acid (FA).

  • Internal Standard (IS): 1-Neopentylpyrazole (Des-iodo analog) or deuterated analog if available.

Chromatographic Conditions (LC)

The high lipophilicity of the neopentyl group requires a C18 column with high carbon load.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Gradient Profile:

    • 0–1 min: 5% B (Isocratic hold for polar SM)

    • 1–8 min: 5% → 95% B (Linear gradient)

    • 8–10 min: 95% B (Wash)

    • 10–12 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Type: Full Scan (m/z 100–600) for purity profiling; SIM (Selected Ion Monitoring) for known impurities.

  • Key Ions to Monitor:

    • [M+H]+ Target: m/z 265.0 (approx, based on I=126.9, C8H13IN2).

    • [M+H]+ Des-iodo Impurity: m/z 139.1.

    • [M+H]+ 4-Iodopyrazole (SM): m/z 194.9.

Sample Preparation
  • Stock Solution: Dissolve 10 mg DPIP in 10 mL MeCN (1 mg/mL).

  • Working Solution: Dilute Stock 1:100 with 50:50 Water:MeCN to 10 µg/mL.

  • Filtration: 0.22 µm PTFE syringe filter (prevents particulate blockage).

Part 3: Validation Framework (Self-Validating System)

To ensure the data is trustworthy, the method must be validated against ICH Q2(R1) guidelines.[2]

Workflow Visualization

The following diagram outlines the logical flow for validating the purity of DPIP, including decision nodes for failing criteria.

ValidationWorkflow Start Start Validation SysSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SysSuit SysSuit->SysSuit Fail (Check Column/Pump) Specificity Specificity Test (Blank & Placebo Injection) SysSuit->Specificity Pass Linearity Linearity Check (5 Levels: 50-150% Target) Specificity->Linearity SampleInj Sample Injection (Triplicate) Linearity->SampleInj DataProc Data Processing (Integration & MS Spec Check) SampleInj->DataProc PurityCalc Purity Calculation (Area % & Mass Balance) DataProc->PurityCalc Decision Purity > 98.0%? PurityCalc->Decision Pass RELEASE BATCH Decision->Pass Yes Fail REJECT / RE-PURIFY Decision->Fail No

Caption: Figure 1. Step-by-step logic flow for LC-MS validation of DPIP purity, ensuring system readiness before sample analysis.

Key Validation Parameters
A. Specificity & Stress Testing

To prove the method separates degradation products:

  • Acid Stress: Treat sample with 0.1 N HCl for 24h.

  • Oxidative Stress: Treat with 3% H2O2.

  • Observation: Ensure the main peak (DPIP) is spectrally pure (Peak Purity Index > 990) and degradants are resolved (Resolution > 1.5).

B. Linearity & Sensitivity

Construct a calibration curve from 0.5 µg/mL to 50 µg/mL.

  • Acceptance: R² > 0.999.

  • LOD (Limit of Detection): S/N ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

C. Accuracy (Recovery)

Spike known amounts of 4-iodopyrazole (SM) and 1-neopentylpyrazole (Des-iodo) into the pure sample.

  • Target Recovery: 90–110%.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Mass Spectrum

When analyzing the Total Ion Chromatogram (TIC), use the mass spectrum to confirm peak identity.

Retention Time (Approx)Observed Mass (m/z)IdentityCausality/Origin
2.5 min 194.9 [M+H]+4-IodopyrazoleUnreacted Starting Material (Polar)
5.2 min 139.1 [M+H]+1-NeopentylpyrazoleDe-iodination (Overheating/Metal cat.)
6.8 min 265.0 [M+H]+DPIP (Target) Main Product
7.5 min 529.0 [2M+H]+DPIP DimerESI Artifact (Concentration too high)
Common Pitfalls
  • Dimerization: Pyrazoles often form non-covalent dimers in the ESI source ([2M+H]+). Do not mistake this for a high molecular weight impurity. Dilute the sample to confirm (dimer ratio decreases with dilution).

  • Iodine Isotope Pattern: Iodine is monoisotopic (Mass 126.9). Unlike chlorine or bromine, it does not show an M+2 isotope peak. This simplifies the spectrum but removes a diagnostic tool.

References

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. 2018. Link

  • Waldo, J. P., et al. "Room Temperature Iodo-Cyclization of Alkynes." Journal of Organic Chemistry, 2008.[3] (Provides context on iodopyrazole stability). Link

  • Lyalin, B. V., et al. "Electrosynthesis of 4-iodopyrazole and its derivatives."[4] Russian Chemical Bulletin, 2025. (Context on synthesis impurities). Link

Sources

Comparative

A Comparative Guide to the Stability of N-Alkylated 4-Iodopyrazoles for Drug Development

For Researchers, Scientists, and Drug Development Professionals N-alkylated 4-iodopyrazoles are a critical class of intermediates in medicinal chemistry, prized for their role as versatile scaffolds in the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

N-alkylated 4-iodopyrazoles are a critical class of intermediates in medicinal chemistry, prized for their role as versatile scaffolds in the synthesis of a wide range of biologically active compounds.[1] The strategic placement of the iodine atom at the 4-position provides a reactive handle for introducing molecular diversity, particularly through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures for targeted therapeutics.[1] However, the inherent stability of these iodinated heterocycles is a crucial parameter that can significantly impact their storage, handling, and the robustness of subsequent synthetic transformations. This guide provides a comparative analysis of the stability of N-alkylated 4-iodopyrazoles, drawing upon available data for related compounds and outlining key experimental protocols for direct stability assessment.

The Significance of Stability in Drug Discovery

The stability of chemical intermediates is a cornerstone of efficient and reliable drug development. For N-alkylated 4-iodopyrazoles, instability can lead to the formation of impurities, reduction in yield, and potentially, the generation of reactive species that can interfere with downstream reactions. Understanding the factors that influence the stability of these compounds is therefore paramount for process optimization and the consistent production of high-quality active pharmaceutical ingredients (APIs).

Factors Influencing the Stability of N-Alkylated 4-Iodopyrazoles

The stability of an N-alkylated 4-iodopyrazole is not an intrinsic, singular property but is rather influenced by a combination of electronic and steric factors, as well as external environmental conditions. Key determinants include the nature of the N-alkyl substituent, the presence of other functional groups on the pyrazole ring, and exposure to heat, light, and chemical reagents.

The Role of the N-Alkyl Substituent

Generally, the length and branching of the N-alkyl chain can impact stability in several ways:

  • Steric Shielding: Bulkier alkyl groups may offer a degree of steric protection to the pyrazole ring and the C-I bond, potentially hindering intermolecular interactions that could lead to degradation.

  • Electronic Effects: Alkyl groups are weakly electron-donating. Variations in the inductive effect across a series of alkyl groups (e.g., methyl, ethyl, isopropyl) could subtly modulate the electron density of the pyrazole ring and, consequently, the strength and reactivity of the C-I bond.

  • Hydrophobicity: Longer alkyl chains increase the lipophilicity of the molecule, which can affect its solubility and interactions with protic or aprotic environments, indirectly influencing its stability in different media.

Studies on other classes of compounds have shown that increasing the alkyl chain length can sometimes lead to increased thermal stability.[2][3] However, in the context of enzymatic stability, longer alkyl chains have been shown to have a deactivating effect.[4] This highlights the importance of considering the specific degradation pathway when predicting stability trends.

Comparative Stability Analysis: An Evidence-Based Discussion

While a direct, head-to-head comparison of the stability of various N-alkylated 4-iodopyrazoles is not extensively documented, we can synthesize findings from related areas to provide an informed perspective.

Thermal Stability

Research on the thermal stability of N-heterocycle-stabilized iodanes provides valuable insights.[5][6] Pyrazole-stabilized iodanes have been shown to be thermally more stable than their triazole counterparts, exhibiting higher peak decomposition temperatures (Tpeak) and remarkably lower decomposition enthalpies (ΔHdec).[5][6] This suggests that the pyrazole ring itself contributes to the overall stability of hypervalent iodine compounds. It is reasonable to hypothesize that N-alkylation of the pyrazole ring would further influence this inherent stability. For instance, the introduction of a methyl group at the N1 position could potentially enhance thermal stability compared to the unsubstituted pyrazole due to the electron-donating nature of the methyl group.

A systematic investigation using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be necessary to establish a definitive trend across a series of N-alkyl substituents (e.g., methyl, ethyl, propyl, butyl).

Photolytic Stability

The C-I bond is known to be susceptible to photolytic cleavage. The photostability of N-alkylated 4-iodopyrazoles is a critical consideration, especially for compounds that may be handled or stored under ambient light. The ICH Q1B guideline for photostability testing of new drug substances and products provides a framework for such investigations.[7] It is anticipated that the nature of the N-alkyl group could influence the photolytic degradation rate. For example, alkyl groups capable of stabilizing radical intermediates might accelerate photodecomposition. A comparative study would involve exposing solutions of different N-alkylated 4-iodopyrazoles to a standardized light source and monitoring the degradation over time by HPLC.

Chemical Stability

The stability of N-alkylated 4-iodopyrazoles in the presence of various chemical reagents is of paramount importance for their use in synthesis. Key considerations include stability towards:

  • Acids and Bases: The pyrazole ring is weakly basic and can be protonated under acidic conditions.[8] Strong bases can deprotonate the pyrazole ring at other positions if not N-alkylated. The stability of the C-I bond under these conditions is crucial.

  • Oxidizing and Reducing Agents: The iodo group can be susceptible to both oxidation and reduction. The choice of reagents for subsequent transformations must be made with care to avoid unintended reactions at the C4 position.

  • Nucleophiles: While the C-I bond is the desired site of reaction in cross-coupling, its reactivity with other nucleophiles should be considered, as this could represent a degradation pathway.

Experimental Protocols for Comparative Stability Assessment

To address the current gap in direct comparative data, the following experimental protocols are proposed. These are designed to provide a robust framework for researchers to assess the relative stability of different N-alkylated 4-iodopyrazoles.

Protocol 1: Comparative Thermal Stability Assessment using Isothermal Stressing

Objective: To determine the relative thermal stability of a series of N-alkylated 4-iodopyrazoles in the solid state.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of each N-alkylated 4-iodopyrazole into individual, clean, and dry glass vials.

  • Control Samples: Prepare a corresponding set of control samples to be stored at a reference temperature (e.g., 5 °C) in the dark.

  • Isothermal Stressing: Place the sample vials in a calibrated oven at a series of elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C).

  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial for each compound from each temperature condition.

  • Analysis:

    • Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each temperature. Calculate the degradation rate constants and half-lives.

Data Presentation:

N-Alkyl SubstituentHalf-life (hours) at 40°CHalf-life (hours) at 60°CHalf-life (hours) at 80°C
MethylExperimental DataExperimental DataExperimental Data
EthylExperimental DataExperimental DataExperimental Data
n-PropylExperimental DataExperimental DataExperimental Data
iso-PropylExperimental DataExperimental DataExperimental Data
n-ButylExperimental DataExperimental DataExperimental Data
Protocol 2: Comparative Photostability Assessment

Objective: To evaluate the photolytic stability of N-alkylated 4-iodopyrazoles in solution.

Methodology:

  • Sample Preparation: Prepare solutions of each N-alkylated 4-iodopyrazole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 0.1 mg/mL).

  • Control Samples: Wrap a corresponding set of sample solutions in aluminum foil to protect them from light.

  • Photostability Chamber: Place the unwrapped and control samples in a photostability chamber that conforms to ICH Q1B guidelines, providing controlled illumination (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]

  • Time Points: At appropriate time intervals, withdraw aliquots from each sample.

  • Analysis: Analyze the samples by HPLC to quantify the parent compound and any photolytic degradants.

  • Data Analysis: Calculate the percentage degradation for each compound at each time point.

Data Presentation:

N-Alkyl Substituent% Degradation after 1.2 million lux hoursMajor Photodegradants Observed (if any)
MethylExperimental DataExperimental Data
EthylExperimental DataExperimental Data
n-PropylExperimental DataExperimental Data
iso-PropylExperimental DataExperimental Data
n-ButylExperimental DataExperimental Data

Visualization of Experimental Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation start N-Alkylated 4-Iodopyrazoles prep_solid Weigh Solid Samples start->prep_solid prep_solution Prepare Solutions start->prep_solution thermal Thermal Stress (40, 60, 80°C) prep_solid->thermal photo Photolytic Stress (ICH Q1B) prep_solution->photo sampling Time-Point Sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc kinetics Degradation Kinetics (Half-life) hplc->kinetics degradants Degradant Identification hplc->degradants

Caption: Experimental workflow for the comparative stability assessment of N-alkylated 4-iodopyrazoles.

Degradation Pathways

Understanding the potential degradation pathways of N-alkylated 4-iodopyrazoles is crucial for developing strategies to mitigate instability. A likely degradation pathway under thermal or photolytic stress is the homolytic cleavage of the C-I bond to generate a pyrazolyl radical and an iodine radical. The pyrazolyl radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization.

Degradation_Pathway A N-Alkyl-4-iodopyrazole R-Py-I B Pyrazolyl Radical R-Py• A->B Δ or hν C Iodine Radical I• A->C Δ or hν D De-iodinated Product R-Py-H B->D + [H] E Dimerization Products B->E + R-Py•

Caption: A potential degradation pathway for N-alkylated 4-iodopyrazoles involving C-I bond cleavage.

Conclusion and Future Perspectives

The stability of N-alkylated 4-iodopyrazoles is a critical parameter in the synthesis of many important pharmaceutical compounds. While direct comparative data is currently limited, insights from related chemical systems suggest that the nature of the N-alkyl substituent likely plays a significant role in modulating thermal, photolytic, and chemical stability. The experimental protocols outlined in this guide provide a clear path forward for generating the necessary data to make informed decisions in the selection and handling of these valuable synthetic intermediates. Future studies should focus on conducting systematic investigations to quantify the impact of N-alkylation on the stability of 4-iodopyrazoles, thereby enabling the development of more robust and efficient synthetic routes for novel therapeutics.

References

  • Boelke, A., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2268-2278. [Link]

  • Boelke, A., et al. (2019). Thermal Stability of N-Heterocycle-stabilized Iodanes – A Systematic Investigation. ChemRxiv. [Link]

  • Claessens, H. A., et al. (1995). Influence of alkyl chain length on the stability of n-alkyl-modified reversed phases. 1. Chromatographic and physical analysis. Journal of Chromatography A, 718(2), 317-331. [Link]

  • Fischer, N., et al. (2015). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Propellants, Explosives, Pyrotechnics, 40(5), 643-651. [Link]

  • Fiala, E. S., & Stathopoulos, C. (1987). Differential effects of 4-iodopyrazole and 3-methylpyrazole on the metabolic activation of methylazoxymethanol to a DNA methylating species by rat liver and rat colon mucosa in vivo. Journal of Cancer Research and Clinical Oncology, 113(2), 145-150. [Link]

  • Gao, Y., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 2133-2141. [Link]

  • Gütschow, M., et al. (2004). Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. Journal of Medicinal Chemistry, 47(4), 915-927. [Link]

  • Hao, L., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. International Journal of Molecular Sciences, 22(4), 1933. [Link]

  • Lyalin, B. V., et al. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549-1555. [Link]

  • Minbiole, K. P., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 118-132. [Link]

  • Pokhodylo, N. T., et al. (2021). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-548. [Link]

  • Li, Z., et al. (2024). Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells. RSC Advances, 14(12), 8263-8270. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Ocone, L. R., & Salser, G. E. (1966). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. [Link]

  • Rescigno, M., et al. (1991). Photosensitization by antitumor agents, 4. Anthrapyrazole-photosensitized formation of single strand-breaks in DNA. International Journal of Radiation Biology, 59(2), 447-460. [Link]

  • Fathimathu, S. H. M., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polycyclic Aromatic Compounds, 1-22. [Link]

  • Ghorai, B., et al. (2017). Influence of Odd and Even Alkyl Chains on Supramolecular Nanoarchitecture via Self-Assembly of Tetraphenylethylene-Based AIEgens. Applied Sciences, 7(11), 1119. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. ICH. [Link]

  • Cielecka-Piontek, J., et al. (2007). KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. Acta Poloniae Pharmaceutica, 64(3), 217-221. [Link]

  • Wang, Y., et al. (2023). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. International Journal of Molecular Sciences, 24(18), 14316. [Link]

  • Bławat, P., et al. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Materials, 14(11), 2963. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Rodríguez, O., et al. (2011). Study of the alkyl chain length on laccase stability and enzymatic kinetic with imidazolium ionic liquids. Applied Biochemistry and Biotechnology, 164(4), 524-533. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we synthesize and utilize. The proper disposa...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we synthesize and utilize. The proper disposal of a substance like 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole, a halogenated heterocyclic compound, is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols to ensure this compound is managed responsibly from the moment it is designated as waste.

Core Principle: Hazard-Informed Waste Management

The disposal plan for any chemical is fundamentally dictated by its inherent hazards. While a specific Safety Data Sheet (SDS) for 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole is not publicly available, a comprehensive hazard assessment can be constructed by examining structurally similar iodinated pyrazole compounds. This approach allows us to anticipate its toxicological and environmental profile and manage it accordingly.

Pyrazoles, a class of heterocyclic compounds, can exhibit biological activity, and the introduction of a halogen, such as iodine, often enhances this, while also posing specific environmental risks.[1] Halogenated organic compounds, if improperly disposed of, can persist in the environment and may have long-lasting adverse effects on aquatic ecosystems.[1][2]

Anticipated Hazard Profile:

Hazard ClassAnticipated Classification & StatementRationale & Representative Sources
Acute Toxicity (Oral) Category 4: Harmful if swallowed.Based on data for similar pyrazole compounds.[3][4]
Skin Corrosion/Irritation Category 2: Causes skin irritation.A common characteristic of functionalized pyrazoles.[3][4][5][6]
Serious Eye Damage/Irritation Category 2/2A: Causes serious eye irritation.Direct contact with the eyes is likely to cause significant irritation.[3][4][5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.Inhalation of dust or fumes should be avoided.[3][5]
Environmental Hazard Potentially Harmful to Aquatic Life: May have long-lasting effects.Halogenated organic compounds can persist and bioaccumulate.[1][2]

Pre-Disposal Operations: Safety First

Before the disposal process begins, safe handling and storage of the waste material are paramount. This phase minimizes exposure risk to laboratory personnel.

Personal Protective Equipment (PPE): Handling of 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole, whether in its pure form or as waste, requires a stringent PPE protocol. The causality is clear: each piece of equipment forms a barrier against a specific route of exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, safety goggles.[6]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Caption: Mandatory PPE for handling chemical waste.

The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is a systematic process. Following these steps ensures compliance and safety.

Step 1: Waste Identification and Segregation This is the most critical step. As a halogenated organic compound, 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole must not be mixed with non-halogenated solvent waste.[7] Co-mingling can complicate the disposal process and increase costs.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

Step 2: Container Selection and Labeling The integrity of the waste container is non-negotiable.

  • Action: Use a chemically compatible, sealable container (e.g., a high-density polyethylene or glass bottle with a screw cap).

  • Action: Label the container before adding any waste.[7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole"

    • Associated hazards (e.g., "Irritant," "Harmful if Swallowed")

Step 3: Waste Collection Collect the waste directly into the designated container.

  • Action (for solids): Carefully transfer the solid waste into the container, minimizing dust generation.

  • Action (for solutions): If the compound is in solution, ensure the solvent is also a halogenated waste stream or compatible for co-disposal.

  • Action: Keep the waste container closed at all times except when actively adding waste.[7]

Step 4: Managing Spills and Contaminated Materials Any materials used to clean up spills of this compound are also considered hazardous waste.

  • Action: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Do not use combustible materials like paper towels.

  • Action: Carefully sweep or scoop the absorbed material and place it in the designated halogenated waste container.[5][9]

  • Action: Decontaminate the spill area and wash hands thoroughly.[8]

Step 5: Final Disposal The final step must be handled by professionals.

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Action: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Prohibited Actions:

    • DO NOT discharge down the drain.[1][8]

    • DO NOT dispose of in regular trash.

    • DO NOT allow it to enter soil or groundwater.[5][8]

The recommended and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration.[10] This process ensures complete thermal decomposition at temperatures around 1200 K (927 °C), preventing the formation of highly toxic byproducts such as dioxins and furans.[10][11]

Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs Professional Disposal A Identify Waste: 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole B Segregate as 'Halogenated Organic Waste' A->B C Select & Label Compatible Container B->C D Collect Waste (Keep Container Closed) C->D E Store in Designated Satellite Accumulation Area D->E F Arrange Pickup via EHS or Licensed Vendor E->F G Transport to Approved Waste Disposal Facility F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Decision workflow for proper chemical disposal.

Incompatible Materials: Preventing Hazardous Reactions

To prevent dangerous reactions within the waste container, 1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole waste should not be mixed with the following:

Incompatible Material ClassPotential HazardReference
Strong Oxidizing Agents Can cause vigorous or explosive reactions.[3][6]
Strong Reducing Agents Potential for exothermic reactions.[6]
Strong Bases/Caustics May promote dehalogenation or other reactions.[12]
Reactive Metals (e.g., Alkali Metals) Risk of explosion with halogenated compounds.[13]

By adhering to this comprehensive disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. This level of diligence is the hallmark of a trustworthy and expert scientific community.

References

  • BASF. (2026, February 11).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States).
  • Thermo Fisher Scientific. (2025, December 19).
  • TCI Chemicals. (2025, June 26).
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics.
  • MilliporeSigma. (2026, January 6).
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 4-Iodo-3,5-dimethyl-1H-pyrazole.
  • ChemicalBook. (n.d.).
  • CymitQuimica. (2024, December 19).
  • TCI Chemicals. (2024, December 7).
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole.
  • National Center for Biotechnology Information. (n.d.). 4-Iodo-1,5-dimethyl-1H-pyrazole.
  • El-Naas, M. H., et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • El-Naas, M. H., et al. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Journal of Petrochemistry and Research.
  • AK Scientific, Inc. (n.d.).
  • OC-Praktikum. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Iodopyrazole 99.
  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1).
  • Cole-Parmer. (n.d.).
  • U.S. Environmental Protection Agency. (2025, October 15). 1,5-Dimethyl-4-nitro-1H-pyrazole Properties.
  • National Center for Biotechnology Information. (n.d.). Dimethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate.
  • Sigma-Aldrich. (n.d.). 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR.
  • LookChem. (n.d.). Cas 6647-97-8, 1H-pyrazole, 4-iodo-1,3-dimethyl-.
  • Jaunzems, J., et al. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • ChemicalBook. (2025, July 24). 3,5-Dimethyl-4-iodopyrazole.
  • Boron Molecular. (n.d.). 3,5-Dimethyl-4-iodo-1H-pyrazole.
  • Sterlitech Corporation. (n.d.).
  • SANDPIPER. (n.d.).
  • Sartorius. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole
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1-(2,2-Dimethylpropyl)-4-iodo-1H-pyrazole
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